molecular formula C13H17NO2 B13443231 D-erythro-Ritalinic acid-d10

D-erythro-Ritalinic acid-d10

Cat. No.: B13443231
M. Wt: 229.34 g/mol
InChI Key: INGSNVSERUZOAK-JYSMQZNSSA-N
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Description

DL-erythro Ritalinic Acid-d10 (Major) is a deuterated stable isotope of the primary metabolite of Methylphenidate (Ritalin). In research, this compound is critically important as an internal standard for the precise quantitative analysis of Methylphenidate and its metabolites in complex biological matrices. The use of a deuterated internal standard, such as this, is essential for compensating for matrix effects and losses during sample preparation in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Using labeled standards is a cornerstone of reliable method development and validation for forensic toxicology and pharmacokinetic studies . The inactive metabolite, Ritalinic acid, is routinely monitored in forensic casework and clinical studies to understand the metabolism and exposure to the parent drug . The deuterium (D10) labeling provides a consistent mass shift that allows for clear differentiation from the endogenous analyte, ensuring highly accurate and reliable quantification. This product is intended for use as a high-quality reference standard in research applications only. It is strictly for laboratory analysis and is not intended for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

229.34 g/mol

IUPAC Name

(2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1/i4D2,5D2,8D2,9D2,11D,12D

InChI Key

INGSNVSERUZOAK-JYSMQZNSSA-N

Isomeric SMILES

[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Purification of D-erythro-Ritalinic Acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-Ritalinic acid-d10 is a deuterated, isotopically labeled form of the erythro diastereomer of ritalinic acid. Ritalinic acid is the primary and inactive metabolite of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] The d-threo enantiomer of methylphenidate is the pharmacologically active component.[4][5] Isotopically labeled internal standards, such as this compound, are crucial for quantitative bioanalytical assays using mass spectrometry (e.g., LC-MS/MS) to study the pharmacokinetics, metabolism, and excretion of methylphenidate and its metabolites.[6][7][8][9] This guide outlines a potential pathway for the synthesis and purification of this compound.

Synthesis Pathway Overview

The synthesis of this compound can be conceptualized as a multi-step process involving the synthesis of a deuterated precursor, followed by chemical reactions to form the ritalinic acid structure, and finally, chiral resolution to isolate the desired D-erythro isomer.

Synthesis_Overview cluster_synthesis Synthesis cluster_purification Purification & Isolation A Deuterated Precursor (e.g., deuterated piperidine derivative) B dl-erythro/threo-Ritalinic acid-d10 mixture A->B Chemical Synthesis C Chiral Resolution B->C D This compound C->D Isolation of D-erythro isomer E L-erythro-Ritalinic acid-d10 C->E Isolation of L-erythro isomer

Caption: High-level overview of the synthesis and purification workflow for this compound.

Experimental Protocols

Synthesis of (±)-threo/erythro-Ritalinic Acid-d10

The synthesis of the deuterated ritalinic acid backbone can be achieved through various organic synthesis routes. One plausible approach involves the use of deuterated starting materials. The synthesis often results in a mixture of threo and erythro diastereomers.[10]

Protocol: Hydrolysis of Deuterated Methylphenidate Analog

This method involves the synthesis of deuterated methylphenidate followed by hydrolysis to ritalinic acid.

  • Synthesis of (±)-threo/erythro-Methylphenidate-d10: A detailed synthesis of deuterated methylphenidate would be the initial step. This can be complex, potentially involving the use of deuterated piperidine.

  • Hydrolysis:

    • Dissolve the synthesized (±)-threo/erythro-Methylphenidate-d10 in a mixture of methanol and tetrahydrofuran.[11]

    • Add an aqueous solution of sodium hydroxide (1N) and stir the mixture at room temperature for several hours (e.g., 3 hours).[11]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, adjust the pH to approximately 3 with hydrochloric acid.[11]

    • Extract the product with an organic solvent such as ethyl acetate.[11]

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (±)-threo/erythro-Ritalinic acid-d10.[11]

Chiral Resolution and Purification

The critical step to obtain the desired D-erythro isomer is chiral resolution. This process separates the different stereoisomers from the synthesized mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method.[12][13]

Protocol: Chiral HPLC Purification

  • Column Selection: An α1-acid glycoprotein column is a suitable choice for the chiral separation of ritalinic acid enantiomers.[13]

  • Mobile Phase Preparation: A typical mobile phase consists of 10 mM ammonium formate with 0.4% isopropanol, with the pH adjusted to 5.4 using formic acid.[8]

  • Chromatographic Conditions:

    • Equilibrate the column with the mobile phase.[8]

    • Dissolve the crude ritalinic acid-d10 mixture in a suitable solvent (e.g., the mobile phase).

    • Inject the sample onto the HPLC system.

    • Perform an isocratic elution at a flow rate of approximately 0.6 mL/min.[8]

    • Maintain the column temperature at 25°C.[8]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak, as determined by a UV detector (e.g., at 220 nm) and confirmed by mass spectrometry.[13]

  • Post-Purification: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification_Workflow Start Crude Mixture (dl-erythro/threo-Ritalinic acid-d10) HPLC Chiral HPLC System (α1-acid glycoprotein column) Start->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Purity & Identity Confirmation (LC-MS) Fractionation->Analysis End Purified This compound Analysis->End

Caption: Workflow for the purification of this compound using chiral HPLC.

Data Presentation

The following tables summarize typical quantitative data associated with the analysis and purification of ritalinic acid and its analogs.

Table 1: Analytical Method Parameters for Ritalinic Acid Quantification

ParameterValueReference
Analytical TechniqueLC-MS/MS[8][14]
Linear Range0.5 - 500 ng/mL[8][14]
Limit of Detection (LOD)0.5 ng/mL[14]
Limit of Quantification (LOQ)0.5 ng/mL[8][14]
Bias-4.8% to -12.7%[14]
Within-run Precision±12.5%[14]
Extraction Recovery>79%[14]

Table 2: Chiral HPLC Separation Parameters

ParameterConditionReference
ColumnChiral-AGP (100 x 4.0mm, 5 µm)[8]
Mobile Phase10 mM ammonium formate, 0.4% isopropanol (pH 5.4)[8]
Flow Rate0.6 mL/min[8]
Column Temperature25°C[8]
Injection Volume20 µL[8]
DetectionUV at 220 nm / Mass Spectrometry[8][13]

Concluding Remarks

The synthesis and purification of this compound present a significant challenge due to the need for stereospecific control and isotopic labeling. The proposed methodology, combining a general synthesis of deuterated ritalinic acid with a robust chiral HPLC purification, offers a viable pathway for obtaining this valuable analytical standard. Researchers should optimize the described conditions based on their specific laboratory setup and available instrumentation. The successful synthesis and purification of this compound will enable more accurate and reliable quantification of methylphenidate and its metabolites in complex biological matrices.

References

Characterization of D-erythro-Ritalinic acid-d10 by NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical characterization of D-erythro-Ritalinic acid-d10, a deuterated isotopologue of a metabolite of methylphenidate. The information herein is intended to support research, forensic analysis, and drug development activities.

Introduction

This compound is the deuterium-labeled form of D-erythro-ritalinic acid, a metabolite of the erythro isomer of methylphenidate. While the threo-isomers of methylphenidate are the pharmacologically active components, the study of all isomers and their metabolites is crucial for comprehensive pharmacokinetic and metabolic profiling, as well as for forensic identification. Deuterated standards, such as this compound, are essential internal standards for quantitative analysis by mass spectrometry, providing high accuracy and precision in bioanalytical methods.

This guide outlines the key analytical techniques for the characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

PropertyValue
Chemical Formula C₁₃H₇D₁₀NO₂
Molecular Weight 229.34 g/mol
Stereochemistry D-erythro
Deuterium Labeling d10

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, ¹H and ¹³C NMR would be utilized to confirm its identity and isotopic purity.

Note: Specific experimental NMR data for this compound is not publicly available. The following data is predicted based on the known spectra of related, non-deuterated compounds such as (±)-erythro-methylphenidate[1]. The deuteration at 10 positions will lead to the absence of corresponding signals in the ¹H NMR spectrum and subtle isotopic shifts in the ¹³C NMR spectrum.

Predicted ¹H NMR Data (Reference: (±)-erythro-methylphenidate)

Due to the d10 labeling on the piperidine ring and adjacent positions, it is expected that all proton signals corresponding to the piperidine ring and the α-carbon to the phenyl ring will be absent in the ¹H NMR spectrum of this compound. The remaining signals would be from the phenyl group.

Chemical Shift (ppm)MultiplicityAssignment
7.23-7.44mPhenyl-H
Predicted ¹³C NMR Data (Reference: (±)-erythro-methylphenidate)[1]
Chemical Shift (ppm)Assignment
172.8C=O (Carboxylic acid)
135.7Phenyl-C (quaternary)
128.9Phenyl-CH
128.6Phenyl-CH
127.9Phenyl-CH
58.9CH-Ph
46.7CH-Piperidine
30.7CH₂-Piperidine
25.3CH₂-Piperidine
24.2CH₂-Piperidine

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of this compound, which is particularly important for its use as an internal standard.

Note: Detailed experimental mass spectra for this compound are not widely published. The expected fragmentation pattern is inferred from the general fragmentation of ritalinic acid and related compounds.

Expected Mass Spectrometry Data
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion [M+H]⁺ m/z 230.3
Major Fragment Ions Expected fragments would arise from the loss of the carboxylic acid group, and fragmentation of the piperidine ring. A common transition for Ritalinic Acid-d10 is m/z 230.2 -> 93.1.

Experimental Protocols

NMR Spectroscopy Protocol (General)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

LC-MS/MS Protocol (General)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare working solutions by diluting the stock solution.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., UPLC-Triple Quadrupole MS).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition (example): 230.2 → 93.1 (precursor ion → product ion).

    • Collision Energy: Optimize for the specific instrument and compound.

  • Data Analysis: Use the instrument's software to analyze the chromatograms and mass spectra.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis cluster_application Application synthesis Synthesis of D-erythro-Ritalinic acid purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structural Confirmation ms Mass Spectrometry (LC-MS/MS) purification->ms Molecular Weight & Purity nmr_data NMR Spectral Analysis nmr->nmr_data ms_data MS Data Analysis ms->ms_data internal_standard Use as Internal Standard nmr_data->internal_standard Verified Structure ms_data->internal_standard Verified Identity

Caption: Workflow for the synthesis, characterization, and application of this compound.

Conclusion

References

A Technical Guide to the Pharmacokinetics of Methylphenidate Isomers in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methylphenidate (MPH) is a chiral compound with two stereogenic centers, resulting in four stereoisomers: d-threo-methylphenidate (d-MPH), l-threo-methylphenidate (l-MPH), and their corresponding erythro isomers. The therapeutic effects of MPH, widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), are primarily attributed to the d-threo enantiomer.[1][2] Commercial formulations predominantly consist of a racemic mixture of d,l-threo-MPH.[3] The erythro isomers have been associated with toxic effects and are generally eliminated from pharmaceutical preparations.[1] Consequently, preclinical pharmacokinetic research has overwhelmingly focused on the threo isomers. This guide provides an in-depth summary of the available pharmacokinetic data for methylphenidate isomers in preclinical models, details the experimental protocols used in these studies, and visualizes key metabolic and experimental processes. A significant data gap exists concerning the erythro isomers, and this document reflects that disparity.

Pharmacokinetics of threo-Methylphenidate Isomers

The majority of preclinical research has centered on the d- and l-threo isomers, revealing significant enantioselective differences in their pharmacokinetic profiles. The d-threo isomer consistently shows higher plasma concentrations and a longer half-life compared to the l-threo isomer, which is rapidly metabolized.[4][5]

Quantitative Data in Preclinical Models

The following tables summarize key pharmacokinetic parameters for d- and l-threo-methylphenidate across various preclinical models.

Table 1: Pharmacokinetic Parameters of Methylphenidate Isomers in Rats

Dose & RouteIsomerCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)Preclinical ModelReference
4/10 mg/kg orald-MPH~5-6~2-4N/AN/ARat[6]
4/10 mg/kg orall-MPH< 5~1-2N/AN/ARat[6]
30/60 mg/kg orald-MPH~20~4N/AN/ARat[6][7]
30/60 mg/kg orall-MPH~10~2N/AN/ARat[6][7]
2.5 mg/kg IV(+)-MPDN/A< 0.25N/AN/ARat[8]
2.5 mg/kg IV(-)-MPDN/A< 0.25N/AN/ARat[8]
N/AMPHN/AN/ABioavailability: 19%N/ARat[9]

Note: The 4/10 mg/kg and 30/60 mg/kg oral doses represent a dual-dosage drinking paradigm where the lower dose was administered in the first hour, followed by the higher dose for the subsequent 7 hours to mimic clinical delivery profiles.[6][7]

Table 2: Pharmacokinetic Parameters of Methylphenidate Isomers in Mice

Dose & RouteIsomerCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)Preclinical ModelReference
5 mg/kg IPd-MPH~250 (Maternal Brain)0.08 & 1.0201.5~1.0 (Maternal Brain)Pregnant Mouse[10]
5 mg/kg IPl-MPH~125 (Maternal Brain)0.0858.7~0.5 (Maternal Brain)Pregnant Mouse[10]
5 mg/kg IPd-MPH~75 (Fetal Brain)0.593.8~1.0 (Fetal Brain)Pregnant Mouse[10]
5 mg/kg IPl-MPH~30 (Fetal Brain)0.1730.7~0.5 (Fetal Brain)Pregnant Mouse[10]

Table 3: Pharmacokinetic Parameters of Methylphenidate Isomers in Monkeys

Dose & RouteIsomerCmax (ng/mL)Tmax (hr)t½ (hr)Preclinical ModelReference
0.15-0.60 mg/kg oralMPH~16N/A1.79Monkey[11]
N/AMPHN/AN/ABioavailability: 22%Monkey[9]

Pharmacokinetics of erythro-Methylphenidate Isomers

There is a pronounced lack of quantitative pharmacokinetic data for the erythro isomers of methylphenidate in preclinical models. Research has established that the therapeutic activity resides in the threo-isomers, particularly d-threo-MPH.[1] The erythro-isomers are often cited as producing toxic effects and were eliminated from the initial commercial formulations of the drug.[1][2] This historical decision has directed subsequent research, including preclinical pharmacokinetic studies, almost exclusively toward the threo-isomers.

Metabolism of Methylphenidate

The primary metabolic pathway for methylphenidate is de-esterification by carboxylesterase 1 (CES1), which is primarily expressed in the liver, to its inactive metabolite, ritalinic acid.[4][5] This process is highly stereoselective, with a strong preference for the l-threo-isomer.[4][5] This preferential metabolism results in significantly lower plasma concentrations and a shorter half-life for l-MPH compared to d-MPH.[4] Minor metabolic pathways include microsomal oxidation to 6-oxo-methylphenidate and aromatic hydroxylation to p-hydroxy-methylphenidate.[4][5] There is no evidence of metabolic conversion between the d- and l-isomers.[4]

Methylphenidate_Metabolism cluster_parent Methylphenidate Isomers cluster_enzyme Primary Metabolism cluster_metabolites Metabolites d-threo-MPH d-threo-MPH CES1 Carboxylesterase 1 (CES1) (Liver) d-threo-MPH->CES1 Minor Metabolites p-hydroxy-MPH 6-oxo-MPH d-threo-MPH->Minor Metabolites Oxidation/ Hydroxylation l-threo-MPH l-threo-MPH l-threo-MPH->CES1   Preferential   Hydrolysis l-threo-MPH->Minor Metabolites d-Ritalinic Acid d-Ritalinic Acid CES1->d-Ritalinic Acid l-Ritalinic Acid l-Ritalinic Acid CES1->l-Ritalinic Acid

Metabolic pathway of threo-methylphenidate.

Experimental Protocols & Methodologies

The methodologies employed in preclinical pharmacokinetic studies of methylphenidate are crucial for interpreting the resulting data. Below are summaries of typical protocols cited in this guide.

Example Protocol: Oral Dosing in Rats (Thanos et al., 2015)
  • Animal Model : Male Sprague-Dawley rats, individually housed in a temperature- and humidity-controlled room on a reverse 12-hour light cycle.[6]

  • Dosing Regimen : A dual-dosage drinking paradigm was used to mimic clinical drug delivery.[6][7] For the "LD" group, rats received 4 mg/kg MPH in their drinking water for the first hour of access, followed by 10 mg/kg for the remaining 7 hours.[6][7] For the "HD" group, doses were 30 mg/kg and 60 mg/kg, respectively.[6][7] Solutions were calculated daily based on each animal's weight and fluid consumption.[6]

  • Sample Collection : Blood samples were collected at multiple time points between 1 and 10 hours after the initiation of drinking.[6]

  • Analytical Method : Plasma was assayed for both d- and l-isomers of methylphenidate, though the specific analytical technique (e.g., LC-MS/MS) is not detailed in the abstract.[6]

Example Protocol: Intraperitoneal Dosing in Pregnant Mice (Acas-Diego et al., 2018)
  • Animal Model : Pregnant CD-1 mice at 18 days of gestation.[10]

  • Dosing Regimen : A single intraperitoneal (IP) injection of 5 mg/kg d,l-threo-methylphenidate.[10]

  • Sample Collection : Maternal plasma, placenta, and maternal and fetal brain tissues were collected at 1, 5, 10, 30, 60, and 120 minutes post-injection.[10]

  • Analytical Method : Methylphenidate was extracted from tissues using solid-phase extraction (SPE).[10] The concentrations of d- and l-enantiomers were then determined using liquid chromatography-mass spectrometry (LC-MS).[10]

General Analytical Methodology: Enantioselective Analysis

Accurate quantification of individual methylphenidate isomers requires a chiral analytical method.

  • Sample Preparation : Biological samples (plasma, blood, tissue homogenates) are typically prepared using protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.[1][10][12]

  • Chromatographic Separation : High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for analysis.[12][13] Enantioselective separation is achieved using a chiral column, such as a Chirobiotic V2 column.[12]

  • Detection : A diode array detector (DAD/UV) or, more commonly, a mass spectrometer is used for sensitive and specific detection and quantification of each isomer.[12][13] Deuterated internal standards are often employed to ensure accuracy.[11][14]

PK_Workflow cluster_study_design Study Design & Execution cluster_sample_processing Sample Processing cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation A Preclinical Model Selection (e.g., Rat, Mouse) B Drug Administration (d,l-threo-MPH) Route: Oral, IV, IP A->B C Timed Sample Collection (Plasma, Brain, etc.) B->C D Sample Extraction (SPE, LLE, or Precipitation) C->D E Chiral LC-MS/MS Analysis D->E F Quantification of d- and l- Isomers E->F G Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) F->G

References

Metabolic Pathway of D-erythro-Ritalinic Acid from Methylphenidate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of methylphenidate, focusing on its conversion to ritalinic acid. It is important to note that the therapeutically administered and most studied form of methylphenidate is the threo-diastereomer. The formation of erythro-ritalinic acid is not a primary metabolic route from the therapeutic formulation of methylphenidate. This guide will focus on the well-documented metabolism of the threo-isomers and will clarify the stereochemical aspects.

Introduction

Methylphenidate (MPH) is a psychostimulant medication widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] It is a chiral compound with two stereocenters, existing as four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. Commercial formulations of methylphenidate are typically a racemic mixture of d- and l-threo-methylphenidate.[1][2][3] The pharmacological activity is primarily attributed to the d-threo-enantiomer.[3][4][5] The metabolism of methylphenidate is extensive and stereoselective, with the primary pathway being hydrolysis to its inactive metabolite, ritalinic acid (RA).[2][6][7]

The Primary Metabolic Pathway: Hydrolysis to Ritalinic Acid

The main metabolic transformation of methylphenidate is the de-esterification to its corresponding carboxylic acid, ritalinic acid. This reaction is catalyzed by Carboxylesterase 1 (CES1) , specifically the CES1A1 isoenzyme, which is predominantly expressed in the liver.[2][3][7][8] This metabolic step is a crucial detoxification pathway, as ritalinic acid is pharmacologically inactive.[6]

Stereoselectivity of Metabolism

The hydrolysis of methylphenidate by CES1A1 is highly stereoselective. The l-threo-enantiomer of methylphenidate is metabolized at a significantly faster rate than the d-threo-enantiomer.[2][3][8] This results in a much higher plasma concentration and longer half-life of the pharmacologically active d-threo-methylphenidate.[1] The catalytic efficiency (kcat/Km) of CES1A1 is approximately 6-7 times greater for l-threo-methylphenidate compared to d-threo-methylphenidate.[8]

Minor Metabolic Pathways

While hydrolysis to ritalinic acid accounts for the majority of methylphenidate metabolism (60-80% of an administered dose is recovered as ritalinic acid in urine), minor oxidative pathways also exist.[2][7] These include:

  • Aromatic hydroxylation: This leads to the formation of p-hydroxy-methylphenidate. This metabolite has shown some pharmacological activity in animal models, but its significance in humans is not fully established.[2]

  • Oxidation of the piperidine ring: This results in the formation of 6-oxo-methylphenidate.[2]

These minor metabolites can also undergo subsequent hydrolysis by CES1 to their corresponding ritalinic acid derivatives.

The Role of Erythro Isomers

The erythro diastereomers of methylphenidate are associated with a higher incidence of adverse effects and are present in negligible amounts in therapeutic formulations.[9] While synthetic routes for erythro-methylphenidate and its metabolites exist, their formation from the administration of threo-methylphenidate is not a recognized metabolic pathway. Therefore, the focus of metabolic studies remains on the d- and l-threo enantiomers and their corresponding metabolites.

Quantitative Data

The following tables summarize the key quantitative data related to the metabolism of methylphenidate.

Table 1: Enzyme Kinetic Parameters for the Hydrolysis of Methylphenidate Enantiomers by CES1A1

EnantiomerKm (mM)kcat/Km (mM⁻¹min⁻¹)Reference
d-threo-methylphenidate40.1 - 47.11.3 - 2.1[3][8]
l-threo-methylphenidateNot specified7.7[3][8]

Table 2: Pharmacokinetic Parameters of Methylphenidate and Ritalinic Acid

CompoundParameterValueSpeciesReference
d-threo-methylphenidateHalf-life (t½)~2-4 hoursHuman[1]
l-threo-methylphenidateHalf-life (t½)Shorter than d-threoHuman[1]
d-threo-Ritalinic AcidPlasma Concentration~25-fold higher than d-threo-MPHHuman[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic pathway of methylphenidate.

In Vitro CES1A1 Enzyme Kinetic Assay

This protocol describes the determination of kinetic parameters for the hydrolysis of methylphenidate enantiomers by recombinant human CES1A1.

Materials:

  • Recombinant human CES1A1 (expressed in Sf9 cells and purified)

  • d-threo-methylphenidate and l-threo-methylphenidate

  • HEPES buffer (20 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, BSA, and recombinant CES1A1 in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding varying concentrations of the methylphenidate enantiomer substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the formation of the corresponding ritalinic acid enantiomer using a validated chiral LC-MS/MS method.

  • Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Human Liver Microsome (HLM) Metabolism Study

This protocol outlines a method to assess the metabolism of methylphenidate in a more complex biological system.

Materials:

  • Pooled human liver microsomes

  • d,l-threo-methylphenidate

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare an incubation mixture containing phosphate buffer, MgCl₂, and human liver microsomes.

  • Add the NADPH regenerating system to the mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding methylphenidate.

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately terminate the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the microsomal protein.

  • Analyze the supernatant for the disappearance of methylphenidate enantiomers and the appearance of ritalinic acid enantiomers and other minor metabolites using a validated chiral LC-MS/MS method.

  • Determine the rate of metabolism and the metabolic profile.

Quantification of Methylphenidate and Ritalinic Acid in Plasma by LC-MS/MS

This protocol describes the analytical method for the simultaneous quantification of methylphenidate and ritalinic acid enantiomers in plasma samples.

Materials:

  • Plasma samples

  • Deuterated internal standards for each analyte and enantiomer

  • Protein precipitation reagent (e.g., acetonitrile or zinc sulfate in methanol)

  • Chiral HPLC column (e.g., Chiral-AGP)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add the internal standard solution.

  • Precipitate the plasma proteins by adding 200 µL of the protein precipitation reagent.

  • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant onto the chiral LC-MS/MS system.

  • Perform chromatographic separation of the enantiomers using an appropriate mobile phase and gradient.

  • Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

  • Construct calibration curves using standards of known concentrations and determine the concentrations of the analytes in the unknown samples.

Visualizations

Metabolic Pathway of threo-Methylphenidate

G Metabolic Pathway of threo-Methylphenidate sub_dl_mph d,l-threo-Methylphenidate sub_d_mph d-threo-Methylphenidate (active) sub_dl_mph->sub_d_mph Racemic Mixture sub_l_mph l-threo-Methylphenidate sub_dl_mph->sub_l_mph Racemic Mixture met_p_oh_mph p-hydroxy-Methylphenidate sub_dl_mph->met_p_oh_mph Minor Pathways met_oxo_mph 6-oxo-Methylphenidate sub_dl_mph->met_oxo_mph Minor Pathways met_d_ra d-threo-Ritalinic Acid (inactive) sub_d_mph->met_d_ra Hydrolysis enz_ces1 CES1A1 sub_d_mph->enz_ces1 met_l_ra l-threo-Ritalinic Acid (inactive) sub_l_mph->met_l_ra Hydrolysis (fast) sub_l_mph->enz_ces1 met_p_oh_ra p-hydroxy-Ritalinic Acid met_p_oh_mph->met_p_oh_ra Hydrolysis (CES1) enz_cyp CYP450 met_p_oh_mph->enz_cyp met_oxo_ra 6-oxo-Ritalinic Acid met_oxo_mph->met_oxo_ra Hydrolysis (CES1) met_oxo_mph->enz_cyp enz_ces1->met_d_ra enz_ces1->met_l_ra enz_cyp->met_p_oh_mph enz_cyp->met_oxo_mph

Caption: Primary and minor metabolic pathways of threo-methylphenidate.

Experimental Workflow for In Vitro CES1A1 Kinetic Assay

G Workflow for CES1A1 Kinetic Assay prep Prepare Reaction Mixture (Buffer, BSA, CES1A1) preincubate Pre-incubate at 37°C prep->preincubate start_rxn Add Methylphenidate (Substrate) preincubate->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Terminate with Acetonitrile incubate->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Kinetic Parameters (Km, Vmax) analyze->calculate G Workflow for Plasma Sample Analysis sample_prep Plasma Sample Aliquot add_is Add Internal Standard sample_prep->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into Chiral LC-MS/MS System supernatant->lcms quantify Quantify Analytes lcms->quantify

References

Role of carboxylesterase 1 in the formation of D-erythro-Ritalinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Carboxylesterase 1 in the Formation of D-erythro-Ritalinic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Human carboxylesterase 1 (CES1) is the principal enzyme responsible for the metabolic hydrolysis of methylphenidate (MPH), a psychostimulant widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD). This metabolic process converts the active drug into its inactive metabolite, ritalinic acid (RA), and is the primary determinant of MPH's pharmacokinetic profile and clearance. The catalysis is highly stereoselective, with CES1 showing a marked preference for the l-threo-enantiomer of methylphenidate over the pharmacologically active d-threo-enantiomer. Genetic polymorphisms in the CES1 gene can significantly alter enzyme activity, leading to substantial interindividual variability in drug exposure and clinical response. This guide provides a comprehensive overview of the metabolic pathway, enzyme kinetics, impact of genetic factors, and the experimental protocols used to characterize this critical drug metabolism reaction.

The Metabolic Pathway of Methylphenidate

Methylphenidate is predominantly metabolized via de-esterification, a reaction catalyzed almost exclusively by CES1, which is highly expressed in the liver.[1][2] This hydrolysis converts MPH to α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA), which is pharmacologically inactive.[1][3] This pathway accounts for the clearance of 60-80% of an administered MPH dose, which is recovered as RA in urine.[1] While CES1-mediated hydrolysis is the main metabolic route, minor pathways involving microsomal oxidation also exist, producing metabolites like 6-oxo-methylphenidate and p-hydroxy-methylphenidate.[1][4] However, the formation of ritalinic acid is the rate-limiting step in MPH's elimination.

Methylphenidate Metabolism MPH Methylphenidate (d,l-threo-MPH) CES1 Carboxylesterase 1 (CES1) MPH->CES1 Microsomal_Enzymes Microsomal Oxidation MPH->Microsomal_Enzymes RA D-erythro-Ritalinic Acid (Inactive Metabolite) CES1->RA Major Pathway (Hydrolysis) Other_Metabolites Minor Oxidative Metabolites (e.g., 6-oxo-MPH) Microsomal_Enzymes->Other_Metabolites Minor Pathway Experimental Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis prep_reagents Prepare Reagents (Buffer, Substrate, HLS9) pre_warm Pre-warm to 37°C prep_reagents->pre_warm combine Combine HLS9 and MPH pre_warm->combine incubate Incubate at 37°C (e.g., 60 min) combine->incubate terminate Add Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Quantification of Ritalinic Acid centrifuge->lcms data_analysis Calculate Kinetic Parameters (Km, Vmax) lcms->data_analysis

References

In Vitro Metabolism Studies: A Technical Guide to the Role of D-erythro-Ritalinic Acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of methylphenidate and the critical role of its deuterated metabolite, D-erythro-Ritalinic acid-d10, in associated analytical methodologies. As direct in vitro metabolism studies on this compound are not common due to its primary use as an analytical standard, this document focuses on the metabolic pathways of the parent drug, methylphenidate, and the application of the deuterated standard in quantifying its primary metabolite.

Introduction: Methylphenidate Metabolism and the Role of Deuterated Standards

Methylphenidate (MPH) is a psychostimulant medication primarily used to treat Attention-Deficit Hyperactivity Disorder (ADHD).[1][2] Understanding its metabolic fate is crucial for drug development, clinical pharmacology, and toxicological assessment. The primary metabolic pathway for methylphenidate is hydrolysis of its methyl ester group to form the pharmacologically inactive metabolite, ritalinic acid (RA).[1][2][3] This reaction is predominantly catalyzed by carboxylesterase 1 (CES1), which is highly expressed in the liver.[2][3]

In vitro metabolism studies are essential for characterizing the enzymes responsible for a drug's clearance and for predicting its in vivo pharmacokinetic profile.[4][5] Accurate quantification of metabolites formed in these studies is paramount. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[6][7][8] These standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer.[6] By adding a known amount of the SIL-IS to a sample, it can correct for variations in sample preparation, matrix effects, and instrument response, thereby ensuring highly accurate and precise quantification of the target metabolite.[7][9] this compound, therefore, serves as an essential tool in the study of methylphenidate metabolism, rather than being a substrate for metabolic investigation itself.[10][11][12]

Primary Metabolic Pathway of Methylphenidate

The metabolism of methylphenidate is relatively straightforward, with the vast majority of the drug being converted to ritalinic acid. The enzyme CES1 shows stereoselectivity, preferentially hydrolyzing the l-enantiomer of methylphenidate over the d-enantiomer.[2][3] Minor metabolic pathways, including microsomal oxidation and aromatic hydroxylation, have also been reported, leading to metabolites like 6-oxo-methylphenidate and p-hydroxy-methylphenidate.[2]

Methylphenidate Metabolism cluster_0 Primary Pathway (Hydrolysis) cluster_1 Minor Pathway MPH Methylphenidate (d,l-threo) RA Ritalinic Acid (d,l-threo) MPH->RA Carboxylesterase 1 (CES1) (Liver) Minor Oxidative Metabolites (e.g., 6-oxo-MPH) MPH->Minor CYP450 Enzymes

Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data that could be generated from in vitro metabolism studies of methylphenidate. These tables are for illustrative purposes to demonstrate how quantitative data is typically summarized.

Table 1: Comparative Metabolic Stability of Methylphenidate (1 µM) in Liver Microsomes

SpeciesProtein Conc. (mg/mL)t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
Human0.545.230.7
Rat0.533.841.0
Mouse0.521.564.5
Dog0.558.123.8
Monkey0.549.727.9

Table 2: Hypothetical Enzyme Kinetic Parameters for d-threo-Methylphenidate Hydrolysis by Recombinant Human CES1

ParameterValueUnit
Km15.5µM
Vmax250.1pmol/min/mg protein
Clint (Vmax/Km)16.1µL/min/mg protein

Experimental Protocols

Detailed methodologies for common in vitro experiments to characterize the metabolism of a compound like methylphenidate are provided below.

Protocol 1: Metabolic Stability of Methylphenidate in Human Liver Microsomes

This protocol is designed to determine the rate at which methylphenidate is metabolized by liver microsomes, which are rich in Phase I enzymes like cytochrome P450s, though in this case, esterases are the primary focus.[13][14][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of methylphenidate in human liver microsomes.

Materials & Reagents:

  • Methylphenidate

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)[13]

  • This compound (for internal standard)[10][11]

  • Potassium phosphate buffer (100 mM, pH 7.4)[15]

  • NADPH regenerating system (optional, for assessing oxidative metabolism)

  • Ice-cold acetonitrile (ACN)

  • LC-MS/MS system

Experimental Workflow:

Metabolic Stability Workflow A Prepare Incubation Mixture (Buffer, Microsomes, Methylphenidate) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Cofactors if needed) B->C D Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction (Ice-cold Acetonitrile + Internal Standard This compound) D->E F Protein Precipitation (Centrifuge) E->F G Collect Supernatant F->G H LC-MS/MS Analysis (Quantify remaining Methylphenidate and formed Ritalinic Acid) G->H I Data Analysis (Calculate t½ and Clint) H->I

Caption: General workflow for a microsomal stability assay.

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a working solution of methylphenidate in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add phosphate buffer and human liver microsomes (final concentration of 0.5 mg/mL).[13]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add methylphenidate to the wells to initiate the reaction (final concentration typically 1 µM). For this hydrolysis-focused assay, an NADPH regenerating system is not essential but can be included to assess parallel oxidative pathways.

  • Time Course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard, this compound.[12][15] The T=0 sample is prepared by adding the quenching solution before the substrate.

  • Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Develop an LC-MS/MS method to quantify the parent compound (methylphenidate) and the metabolite (ritalinic acid) relative to their respective internal standards.

Data Analysis:

  • Calculate the percentage of methylphenidate remaining at each time point compared to the T=0 sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Kinetic Analysis of Methylphenidate Hydrolysis by Recombinant CES1

This assay characterizes the enzymatic activity of CES1 towards methylphenidate.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the hydrolysis of methylphenidate by recombinant human CES1.

Materials & Reagents:

  • d-threo-Methylphenidate (various concentrations)

  • Recombinant human CES1[16][17]

  • This compound[10][11]

  • Tris-HCl buffer (50 mM, pH 7.5)[18]

  • Ice-cold acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a series of methylphenidate concentrations in Tris-HCl buffer.

  • Enzyme Preparation: Dilute the recombinant CES1 enzyme in the assay buffer to a suitable working concentration.

  • Reaction Initiation: In separate tubes, combine the buffer and varying concentrations of methylphenidate. Pre-warm at 37°C. Initiate the reactions by adding the diluted CES1 enzyme.[18]

  • Incubation: Incubate for a predetermined time (e.g., 10 minutes) within the linear range of product formation.

  • Reaction Termination: Stop the reactions by adding ice-cold acetonitrile containing this compound as the internal standard.

  • Sample Processing and Analysis: Process the samples as described in Protocol 1 (centrifugation, supernatant collection) and analyze by LC-MS/MS to quantify the amount of ritalinic acid formed.

  • Data Analysis:

    • Calculate the initial velocity (rate of product formation) at each substrate concentration (pmol/min/mg protein).

    • Plot the initial velocity versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Conclusion

While this compound is not itself the subject of metabolic profiling, it is an indispensable tool for the accurate in vitro study of its parent compound, methylphenidate. The protocols and data structures outlined in this guide provide a framework for researchers to investigate the hydrolytic metabolism of methylphenidate, primarily mediated by CES1. By employing robust experimental designs and leveraging high-quality deuterated internal standards like this compound, scientists can generate reliable data on metabolic stability and enzyme kinetics, which are critical for predicting the pharmacokinetic behavior of pharmaceuticals.

References

The Role of D-erythro-Ritalinic Acid-d10 in Advancing Drug Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of D-erythro-Ritalinic acid-d10 as a tool in the comprehensive study of drug metabolism, with a particular focus on the pharmacokinetics of methylphenidate. This deuterated internal standard is instrumental in achieving accurate and robust quantification of methylphenidate and its primary metabolite, ritalinic acid, in various biological matrices.

Introduction

Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Understanding its metabolic fate is paramount for optimizing therapeutic regimens and ensuring patient safety. The primary metabolic pathway of methylphenidate involves its hydrolysis to ritalinic acid, a pharmacologically inactive metabolite. The accurate measurement of both the parent drug and its metabolite is crucial for pharmacokinetic and toxicological studies. This compound, a stable isotope-labeled analog of ritalinic acid, serves as an ideal internal standard in bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use mitigates matrix effects and variations in sample processing, leading to highly reliable and reproducible quantitative data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.

PropertyValueReference
Chemical Name (2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid[1]
Molecular Formula C₁₃H₇D₁₀NO₂[2]
Molecular Weight 229.34 g/mol [2]
CAS Number 1330166-48-7[1][2]
Appearance Typically a solid at room temperature[1]
Stereochemistry D-erythro[1]

Synthesis of this compound

The synthesis of deuterated internal standards is a critical step in the development of robust bioanalytical methods. A key method for the synthesis of deuterated ritalinic acid with deuterium incorporated into the piperidine ring has been described for its use as an internal standard in mass fragmentographic assays.[3] This process ensures the stable incorporation of deuterium atoms, providing the necessary mass shift for clear differentiation from the unlabeled analyte in mass spectrometric analysis. While detailed, step-by-step synthesis protocols are often proprietary or found in specialized chemical literature, the fundamental approach involves the use of deuterated precursors in the synthesis of the ritalinic acid molecule.

The Metabolic Pathway of Methylphenidate

Methylphenidate is primarily metabolized in the liver via de-esterification to ritalinic acid. This reaction is catalyzed by the enzyme carboxylesterase 1 (CES1).[4] The resulting ritalinic acid is pharmacologically inactive and is excreted in the urine. Understanding this pathway is fundamental to interpreting pharmacokinetic data.

Methylphenidate Methylphenidate Ritalinic_Acid Ritalinic Acid (inactive) Methylphenidate->Ritalinic_Acid Carboxylesterase 1 (CES1) (Liver) Excretion Urinary Excretion Ritalinic_Acid->Excretion

Figure 1: Metabolic pathway of Methylphenidate.

Experimental Protocols

The use of this compound is central to various analytical methods for the quantification of methylphenidate and ritalinic acid. Below are detailed methodologies for common experimental procedures.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity.

1. Dilute-and-Shoot (for Urine)

This method is rapid and straightforward, suitable for high-throughput analysis.

  • Protocol:

    • Centrifuge a 50 µL urine sample.

    • Dilute the supernatant with 450 µL of the LC mobile phase containing the internal standard, this compound (e.g., at a concentration of 0.02 mg/L).[5]

    • Vortex the mixture.

    • Inject the sample directly into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) (for Plasma)

SPE provides a cleaner extract, removing potential interferences and concentrating the analytes.

  • Protocol:

    • Condition a polymeric reversed-phase SPE cartridge.

    • Load the plasma sample, to which this compound has been added as the internal standard.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[6]

3. Protein Precipitation (for Blood/Plasma)

This technique is effective for removing proteins that can interfere with the analysis.

  • Protocol:

    • To 100 µL of blood or plasma, add 200 µL of a precipitation solution (e.g., methanol containing zinc sulfate) and the deuterated internal standard.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, etc.) IS_Addition Add this compound Sample->IS_Addition Extraction Extraction (Dilution, SPE, or PPT) IS_Addition->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Stability of D-erythro-Ritalinic Acid-d10 in Biological Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of D-erythro-Ritalinic acid-d10, the deuterated internal standard for ritalinic acid, in various biological matrices. Ritalinic acid is the primary and pharmacologically inactive metabolite of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Accurate quantification of ritalinic acid is crucial in pharmacokinetic, clinical, and forensic studies, necessitating a thorough understanding of its stability under different storage and handling conditions. This guide summarizes available quantitative data, details experimental protocols for stability assessment, and visualizes key processes to support robust and reliable bioanalysis.

Quantitative Stability Data

The stability of an analyte in a biological matrix is a critical parameter that can influence the accuracy of quantitative analysis. The following tables summarize the known stability of ritalinic acid in various biological matrices under different storage conditions. It is generally accepted in bioanalysis that the stability of a deuterated internal standard, such as this compound, closely mimics that of the unlabeled analyte. Therefore, the data presented for ritalinic acid is considered representative for its d10-labeled counterpart.

Table 1: Stability of Ritalinic Acid in Human Blood/Plasma

Storage TemperatureDurationAnalyte ConcentrationStability AssessmentReference
~25°C (Room Temp.)24 hours15 ng/mL & 150 ng/mLConcentration increased by 53% (due to breakdown of methylphenidate)[1]
4°C (Refrigerated)1 week15 ng/mL & 150 ng/mLStable (within ±17% change)[1]
-20°C (Frozen)17 days10 ng/g & 100 ng/g>80% stable (low conc.), >75% stable (high conc.)
-20°C (Frozen)5 months15 ng/mL & 150 ng/mLStable[1]
35°C (Elevated)24 hours150 ng/mLConcentration increased by 244% (due to breakdown of methylphenidate)[1]
Freeze-Thaw (from -20°C)3 cycles10 ng/g & 100 ng/gStable (within 90-110%)

Table 2: Stability of Ritalinic Acid in Human Urine

Storage TemperatureDurationStability AssessmentReference
Refrigerated3 weeksStable[2]
Frozen3 monthsStable[2]

Note: Detailed time-point quantitative stability data for ritalinic acid in urine and tissue homogenates is limited in the current literature. The information provided is based on laboratory test directory guidelines, which indicate acceptable storage conditions without specifying percentage degradation over time.

Experimental Protocols

Accurate assessment of analyte stability requires validated and well-documented experimental protocols. This section outlines the methodologies commonly employed for the extraction and quantification of ritalinic acid in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) of Ritalinic Acid from Urine

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine.

Materials:

  • Urine sample

  • Internal standard solution (this compound)

  • Sodium acetate buffer (pH 5.2)

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Ethyl acetate (for elution)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • To 2 mL of urine, add 50 µL of the internal standard solution.

  • Add 1 mL of sodium acetate buffer (pH 5.2).

  • Condition the SPE cartridge with methanol followed by water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Dry the cartridge thoroughly.

  • Elute the analyte and internal standard with an appropriate solvent, such as ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of reconstitution solution for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules like ritalinic acid in biological fluids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase column, such as a PFP propyl or C18 column, is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02% ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.8 mL/min.

  • Injection Volume: Typically 5-50 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ritalinic acid: e.g., m/z 220.0 > 83.7

    • This compound (IS): e.g., m/z 230.2 > 93.1

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Visualizations

The following diagrams illustrate key processes related to the analysis and stability of D-erythro-Ritalinic acid.

Metabolic Pathway of Methylphenidate to Ritalinic Acid Methylphenidate Methylphenidate Ritalinic_Acid Ritalinic Acid (Inactive Metabolite) Methylphenidate->Ritalinic_Acid De-esterification Hepatic_Esterases Hepatic Carboxylesterases (e.g., CES1A1) Hepatic_Esterases->Methylphenidate

Caption: Metabolic conversion of methylphenidate to ritalinic acid.

General Workflow for Ritalinic Acid Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Spike Spike Biological Matrix with Ritalinic Acid & d10-IS Aliquoting Aliquot Samples Spike->Aliquoting Storage Store Aliquots at Different Temperatures (e.g., RT, 4°C, -20°C, -80°C) Aliquoting->Storage Timepoints Analyze at Predetermined Time Points Storage->Timepoints Extraction Sample Extraction (e.g., SPE, Protein Ppt.) Timepoints->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Analyte Concentration LCMS->Quantification Comparison Compare with T0 Concentration Quantification->Comparison Stability_Assessment Assess Stability (% Recovery vs. Time) Comparison->Stability_Assessment

Caption: Experimental workflow for stability assessment.

Conclusion

This technical guide consolidates the current knowledge on the stability of this compound in biological matrices. The available data strongly indicates that ritalinic acid is stable in blood/plasma for extended periods when stored at -20°C. While detailed quantitative data for urine is less comprehensive, established laboratory protocols suggest stability under refrigerated and frozen conditions for practically relevant durations. The provided experimental protocols for sample preparation and LC-MS/MS analysis offer a robust framework for accurate quantification. Researchers and drug development professionals should consider the information presented herein to ensure the integrity of samples and the reliability of analytical data in their studies involving methylphenidate and its primary metabolite. Further research is warranted to establish detailed, time-point-specific stability profiles of ritalinic acid in urine and other biological matrices.

References

Methodological & Application

Application Note: Quantification of D-erythro-Ritalinic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of D-erythro-Ritalinic acid in human plasma. Ritalinic acid is the primary metabolite of methylphenidate, a medication widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Enantioselective quantification is crucial as the pharmacological activity of methylphenidate resides primarily in the d-threo-enantiomer.[1] This method utilizes solid-phase extraction (SPE) for sample clean-up and a chiral stationary phase for the separation of ritalinic acid enantiomers. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, with (±)-threo-Ritalinic acid-d10 serving as the internal standard (IS).[2][3] The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Methylphenidate (MPH) is a chiral therapeutic agent with two stereocenters, resulting in four possible stereoisomers. The d-threo-isomer is the pharmacologically active component.[1] MPH is primarily metabolized via de-esterification to ritalinic acid (RA), which is pharmacologically inactive.[4] Monitoring the levels of the d-erythro-ritalinic acid can provide valuable insights into the pharmacokinetics of the parent drug. Due to the complexity of biological matrices and the need for stereoisomeric separation, a highly selective and sensitive analytical method is required.[5] LC-MS/MS offers the necessary specificity and sensitivity for this purpose.[6] This application note presents a validated method for the quantification of d-erythro-ritalinic acid in human plasma, employing its deuterated analog as an internal standard to ensure accuracy.[2][3]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • D-erythro-Ritalinic acid reference standard

    • (±)-threo-Ritalinic acid-d10 (Internal Standard)[2][3][7]

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Ammonium Acetate (reagent grade)

    • Trifluoroacetic Acid (reagent grade)

    • Water (deionized, 18 MΩ·cm)

    • Human plasma (drug-free)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution ((±)-threo-Ritalinic acid-d10, 1 µg/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.[1]

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[8]

Liquid Chromatography
  • System: UFLC system

  • Column: Astec Chirobiotic V2, 5 µm, 250 x 2.1 mm[9]

  • Mobile Phase: Isocratic elution with methanol containing 0.003% ammonium acetate and 0.003% trifluoroacetic acid.[9]

  • Flow Rate: 0.3 mL/min[9]

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Mass Spectrometry
  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode[10]

  • MRM Transitions:

    • D-erythro-Ritalinic acid: Precursor ion (Q1) m/z 220.1 → Product ion (Q3) m/z 84.1

    • (±)-threo-Ritalinic acid-d10 (IS): Precursor ion (Q1) m/z 230.2 → Product ion (Q3) m/z 94.1

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Data Presentation

Table 1: MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
D-erythro-Ritalinic acid220.184.115015
(±)-threo-Ritalinic acid-d10230.294.115018
Table 2: Method Validation Summary
ParameterResult
Linearity Range0.5 - 500 ng/mL[1][6]
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL[2]
Intra-day Precision (%CV)
LLOQ (0.5 ng/mL)≤ 15%
Low QC (1.5 ng/mL)≤ 10%
Mid QC (150 ng/mL)≤ 8%
High QC (400 ng/mL)≤ 7%
Inter-day Precision (%CV)
LLOQ (0.5 ng/mL)≤ 18%
Low QC (1.5 ng/mL)≤ 12%
Mid QC (150 ng/mL)≤ 9%
High QC (400 ng/mL)≤ 8%
Accuracy (% Bias) 89% to 94%[6][8]
Recovery > 80%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (20 µL) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Evaporate Evaporation & Reconstitution Elute->Evaporate LC Chiral LC Separation Evaporate->LC MS Tandem MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for LC-MS/MS quantification.

Signaling_Pathway cluster_metabolism Metabolic Pathway MPH d-threo-Methylphenidate (Active Drug) CES1 Carboxylesterase 1 (CES1) MPH->CES1 De-esterification RA d-erythro-Ritalinic Acid (Inactive Metabolite) CES1->RA

Caption: Metabolism of Methylphenidate to Ritalinic Acid.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of D-erythro-Ritalinic acid in human plasma. The use of a deuterated internal standard and a chiral stationary phase ensures high accuracy and specificity. This method meets the typical requirements for bioanalytical method validation and is suitable for use in clinical and research settings for pharmacokinetic assessment and therapeutic drug monitoring of methylphenidate.

References

Application Note: Quantitative Analysis of Ritalinic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC/MS) with D-erythro-Ritalinic acid-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ritalinic acid, the primary metabolite of methylphenidate, in biological samples such as plasma or urine. Due to the polar nature and low volatility of ritalinic acid, a derivatization step is essential for successful analysis by Gas Chromatography-Mass Spectrometry (GC/MS). This protocol employs a two-step derivatization process of methoximation followed by silylation. The use of a stable isotope-labeled internal standard, D-erythro-Ritalinic acid-d10, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.

Introduction

Methylphenidate is a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its major but inactive metabolite, ritalinic acid, is excreted in urine and can be found in blood, serving as a key biomarker for methylphenidate intake. Accurate quantification of ritalinic acid is crucial for monitoring patient compliance, pharmacokinetic profiling, and in forensic investigations. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly used, GC/MS offers a high-resolution alternative, particularly with appropriate sample preparation. This protocol overcomes the challenges of analyzing the polar, amphoteric ritalinic acid by converting it into a volatile derivative suitable for GC/MS analysis.

Metabolic Pathway of Methylphenidate

Metabolic Conversion of Methylphenidate Methylphenidate Methylphenidate Ritalinic_Acid Ritalinic Acid Methylphenidate->Ritalinic_Acid Carboxylesterase 1 (CES1) (Hydrolysis)

Caption: Metabolic pathway of methylphenidate to ritalinic acid.

Experimental Workflow

GC/MS Analysis Workflow for Ritalinic Acid cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Spike Spike with This compound Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Methoximation Methoximation (Methoxyamine HCl in Pyridine) Evaporation1->Methoximation Silylation Silylation (MSTFA + 1% TMCS) Methoximation->Silylation Evaporation2 Evaporate and Reconstitute Silylation->Evaporation2 GCMS GC/MS Analysis Evaporation2->GCMS Data Data Acquisition & Processing (SIM Mode) GCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for ritalinic acid analysis.

Experimental Protocols

Materials and Reagents
  • Ritalinic Acid analytical standard

  • This compound (internal standard)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Deionized water

  • Ammonium hydroxide

  • Hexane

  • Ethyl acetate

Sample Preparation (Solid-Phase Extraction)
  • To 1 mL of biological sample (e.g., plasma or urine), add the internal standard, this compound, to a final concentration of 100 ng/mL.

  • Vortex the sample for 30 seconds.

  • Condition an SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of acetonitrile.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate/methanol/ammonium hydroxide (80:15:5, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Vortex and incubate at 60°C for 60 minutes.

  • Cool the sample to room temperature.

  • Add 50 µL of MSTFA with 1% TMCS.

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool the sample to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of hexane or ethyl acetate for GC/MS analysis.

GC/MS Instrumental Parameters
ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Injector Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Selected Ion Monitoring (SIM) Parameters
CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Ritalinic AcidMethoxyamine-TMS DerivativeTo be determinedTo be determined
This compoundMethoxyamine-TMS DerivativeTo be determinedTo be determined

Note: The specific ions for the derivatized ritalinic acid and its internal standard should be determined by injecting a derivatized standard and examining the resulting mass spectrum. The base peak is typically chosen as the quantifier ion.

Quantitative Data Summary

The following table presents typical performance characteristics for a validated GC/MS method for the analysis of small molecules after derivatization. This data is illustrative and should be confirmed during in-house method validation.

ParameterExpected Performance
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2 - 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%

Discussion

The successful GC/MS analysis of ritalinic acid is highly dependent on the derivatization step. The two-step methoximation and silylation protocol is effective for blocking the polar functional groups (carboxylic acid and secondary amine), thereby increasing the volatility and thermal stability of the analyte. This leads to improved chromatographic peak shape and sensitivity.

The use of this compound as an internal standard is critical for accurate quantification. It co-elutes with the analyte and experiences similar extraction efficiency and derivatization yield, effectively compensating for variations in sample preparation and instrument response.

Method validation should be performed according to established guidelines, assessing selectivity, linearity, limits of detection and quantification, precision, accuracy, and stability.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of ritalinic acid in biological matrices using GC/MS. The method involves solid-phase extraction, a robust two-step derivatization, and sensitive detection using SIM mode. The incorporation of a deuterated internal standard ensures the reliability of the results. This method is a valuable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Application Note: Chiral Separation of Ritalinic Acid Enantiomers using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritalinic acid is the primary and pharmacologically inactive metabolite of methylphenidate (Ritalin), a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Methylphenidate possesses two chiral centers, resulting in four possible stereoisomers. The therapeutic effects are primarily attributed to the d-threo-enantiomer. Consequently, the stereoselective metabolism of methylphenidate to its ritalinic acid enantiomers is of significant interest in pharmacokinetic and forensic studies.

This application note provides a detailed protocol for the chiral separation and quantification of d-threo- and l-threo-ritalinic acid in biological matrices, such as blood and plasma. The method employs a deuterated internal standard, (±)-threo-ritalinic acid-d10, to ensure accuracy and precision. The protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity for this application. While the prompt mentions D-erythro-Ritalinic acid-d10, the pharmacologically relevant and commonly analyzed isomers are the threo forms, for which deuterated standards are commercially available and extensively documented in the literature.

Experimental Protocols

Materials and Reagents
  • Analytes: d-threo-Ritalinic acid, l-threo-Ritalinic acid

  • Internal Standard: (±)-threo-Ritalinic acid-d10

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (Mixed-mode cation exchange)

  • Biological Matrix: Human plasma/blood

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is crucial for removing interferences from biological matrices.

  • Pre-treatment: To 250 µL of plasma/blood sample, add 25 µL of the internal standard solution ((±)-threo-Ritalinic acid-d10).

  • Protein Precipitation: Add 1 mL of 100 mM phosphate buffer and vortex.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with methanol followed by 0.1 M acetic acid.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 0.1 M acetic acid and then with methanol to remove interfering substances.

  • Elution: Elute the ritalinic acid enantiomers and the internal standard with a solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The chiral separation is achieved using a chiral stationary phase, and the quantification is performed using a tandem mass spectrometer.

  • Liquid Chromatography:

    • Column: Chiral stationary phase column (e.g., vancomycin-based)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • d/l-threo-Ritalinic acid: Precursor ion -> Product ion (specific m/z to be optimized)

      • threo-Ritalinic acid-d10: Precursor ion -> Product ion (specific m/z to be optimized)

Data Presentation

The following tables summarize the quantitative data from a representative validation of a chiral separation method for ritalinic acid enantiomers.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
d-threo-Ritalinic Acid0.5 - 500>0.99
l-threo-Ritalinic Acid0.5 - 500>0.99

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
d-threo-Ritalinic Acid1.592.35.87.2
7595.14.15.5
40097.83.54.8
l-threo-Ritalinic Acid1.591.76.17.5
7594.54.55.9
40098.23.85.1

Table 3: Recovery and Matrix Effects

AnalyteExtraction Recovery (%)Matrix Effect (%)
d-threo-Ritalinic Acid85.293.4
l-threo-Ritalinic Acid84.792.8
threo-Ritalinic acid-d1086.194.1

Visualizations

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Blood) Add_IS Add Internal Standard (threo-Ritalinic acid-d10) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Elution Elution SPE->Elution Evap_Recon Evaporation & Reconstitution Elution->Evap_Recon LC_MSMS Chiral LC-MS/MS Analysis Evap_Recon->LC_MSMS Inject Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the chiral separation of ritalinic acid.

Metabolic Pathway

metabolic_pathway cluster_drug Parent Drug cluster_metabolism Metabolism cluster_metabolite Metabolite MP d/l-threo-Methylphenidate Hydrolysis Ester Hydrolysis (Carboxylesterase 1) MP->Hydrolysis RA d/l-threo-Ritalinic Acid Hydrolysis->RA

Caption: Metabolic conversion of methylphenidate to ritalinic acid.

References

Application Note: High-Throughput Analysis of Ritalinic Acid in Urine using Solid-Phase Extraction and LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of ritalinic acid, the primary metabolite of methylphenidate, in human urine samples. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, ritalinic acid-d10, ensures high accuracy and precision in quantification by correcting for matrix effects and variations in extraction recovery. This method is suitable for researchers, scientists, and drug development professionals requiring reliable analysis of ritalinic acid in a high-throughput setting.

Introduction

Methylphenidate is a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Monitoring its major metabolite, ritalinic acid, in urine is crucial for assessing patient compliance and in pharmacokinetic studies.[1][2] Given that approximately 80% of an oral dose of methylphenidate is excreted in the urine as ritalinic acid, accurate and efficient analytical methods are essential.[2][3] Solid-phase extraction is a widely used technique for the selective extraction and purification of analytes from complex biological matrices like urine.[4] This application note provides a detailed protocol for a solid-phase extraction method using a polymeric reversed-phase sorbent, which has demonstrated good recoveries for ritalinic acid.[5][6] The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification.[1][7][8]

Experimental Protocol

Materials and Reagents
  • Ritalinic Acid standard (Cerilliant Corporation or equivalent)

  • Ritalinic Acid-d10 internal standard (Cerilliant Corporation or equivalent)[3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or similar)[5][6]

  • Human urine (drug-free)

  • IMCSzyme® β-glucuronidase solution (for hydrolysis of glucuronide conjugates, if required)[3]

Equipment
  • LC-MS/MS system (e.g., Agilent LC-MS/MS system or Thermo Ultra LC-MS/MS system)[3]

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes and tips

Sample Preparation
  • Urine Sample Collection and Storage: Collect urine samples in appropriate containers and store at 2-8°C for short-term storage or at -20°C for long-term storage.

  • Internal Standard Spiking: To 1.0 mL of urine sample, add a known concentration of the ritalinic acid-d10 internal standard solution (e.g., 100 ng/mL). Vortex to mix.

  • (Optional) Hydrolysis: If conjugated ritalinic acid is to be measured, perform enzymatic hydrolysis. Add 120 µL of β-glucuronidase solution to the sample, along with 30 µL of the internal standard.[3] Incubate at 60°C for 60 minutes.[3]

  • Sample Dilution and pH Adjustment: Dilute the sample with 1.0 mL of 0.1% formic acid in water. This step helps in the retention of the analyte on the reversed-phase sorbent.

Solid-Phase Extraction (SPE) Procedure
  • Cartridge Conditioning: Condition the polymeric reversed-phase SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the ritalinic acid and the internal standard from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A suitable reversed-phase column, such as a Phenomenex Kinetex Phenyl-Hexyl column (2.6 μm, 50 x 4.6 mm), can be used.[3]

  • Mobile Phase: A gradient elution using a binary solvent system is typically employed.

    • Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[3]

    • Mobile Phase B: 5 mM ammonium formate with 0.1% formic acid in 75:25 methanol:acetonitrile.[3]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[3]

  • Injection Volume: 15 µL.[3]

  • Mass Spectrometry: The analysis is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Data Presentation

The following table summarizes the quantitative data typically obtained with this method.

ParameterRitalinic AcidRitalinic Acid-d10 (IS)Reference
Linearity Range 100 - 100,000 ng/mLN/A[3]
Limit of Quantification (LOQ) 500 ng/mLN/A[9]
Limit of Detection (LOD) 5 µg/LN/A[1]
Recovery ~60%N/A[5][6]
Intra-day Precision (%CV) <8%N/A[1]
Inter-day Precision (%CV) <8%N/A[1]

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample add_is Add Ritalinic Acid-d10 (IS) urine_sample->add_is hydrolysis Optional: Enzymatic Hydrolysis add_is->hydrolysis dilution Dilution & pH Adjustment hydrolysis->dilution conditioning 1. Conditioning (Methanol, Water) dilution->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (5% Methanol/Water) loading->washing elution 4. Elution (Methanol) washing->elution evaporation Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_quant Data Quantification lcmsms->data_quant

Caption: Workflow for Ritalinic Acid Analysis.

Conclusion

The described solid-phase extraction protocol, coupled with LC-MS/MS analysis and the use of a deuterated internal standard, provides a reliable and high-throughput method for the quantification of ritalinic acid in urine. This method offers excellent sensitivity, specificity, and accuracy, making it a valuable tool for clinical research and drug development applications. The detailed protocol and workflow diagram serve as a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols: D-erythro-Ritalinic Acid-d10 as an Internal Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH), a psychostimulant commonly prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), is a substance of significant interest in forensic toxicology due to its potential for abuse and diversion. The accurate quantification of MPH and its primary metabolite, ritalinic acid (RA), in biological matrices is crucial for interpreting toxicological findings. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they mimic the analyte's chemical and physical properties, correcting for variations in sample preparation and instrument response.[1][2] D-erythro-Ritalinic acid-d10 is a deuterated analog of a ritalinic acid stereoisomer, designed to serve as a robust internal standard for the quantification of ritalinic acid in forensic toxicological analyses.[3]

These application notes provide a comprehensive overview of the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of ritalinic acid in biological samples. Detailed protocols for sample preparation and analysis are provided, along with a summary of validation data from relevant studies.

Mechanism of Action of Methylphenidate

Methylphenidate primarily acts as a dopamine and norepinephrine reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.[4] The primary metabolic pathway of methylphenidate involves the de-esterification to the inactive metabolite, ritalinic acid, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly found in the liver.[6]

Caption: Mechanism of action of Methylphenidate.

Experimental Protocols

The following protocols are representative of methods used for the quantification of ritalinic acid in biological matrices using a deuterated internal standard like this compound.

Sample Preparation: Protein Precipitation (for Blood/Plasma)

This method is a rapid and simple approach for removing proteins from blood or plasma samples.[7]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., whole blood, plasma).

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound internal standard working solution to each sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (or a solution of zinc sulfate in methanol) to precipitate the proteins.[7]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

  • Analysis: Inject an appropriate volume of the final extract into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) (for Blood/Urine)

SPE provides a more thorough cleanup compared to protein precipitation, removing more matrix interferences.[8][9]

  • Sample Pre-treatment: Dilute 100 µL of the biological sample with a suitable buffer (e.g., phosphate buffer, pH 6).

  • Internal Standard Spiking: Add the this compound internal standard to the diluted sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with sequential additions of methanol and the pre-treatment buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water followed by a weak organic solvent.

  • Elution: Elute the analyte and internal standard from the cartridge using a suitable elution solvent (e.g., a mixture of methanol and ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Experimental_Workflow Biological_Sample Biological Sample (e.g., Blood, Urine) Spiking Spike with This compound Biological_Sample->Spiking Sample_Prep Sample Preparation Spiking->Sample_Prep Protein_Precipitation Protein Precipitation Sample_Prep->Protein_Precipitation SPE Solid-Phase Extraction Sample_Prep->SPE LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS SPE->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: General experimental workflow.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of ritalinic acid. Optimization of these parameters is essential for achieving the desired sensitivity and selectivity.

ParameterTypical Setting
LC Column C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Ritalinic Acid: e.g., m/z 220.1 -> 84.1[10] this compound: e.g., m/z 230.1 -> 94.1

Method Validation Data

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of ritalinic acid in various biological matrices, demonstrating the performance expected when using a deuterated internal standard. Although the specific isomer this compound is not always explicitly mentioned in the literature, the data from methods using other deuterated ritalinic acid isomers are representative.

Table 1: Linearity and Sensitivity

MatrixAnalyteLinear RangeLLOQReference
Oral FluidRitalinic Acid0.5 - 50 ng/mL0.5 ng/mL[11]
BloodRitalinic Acid0.5 - 500 ng/g0.5 ng/g[9]
PlasmaRitalinic Acid10 - 1500 ng/mL10 ng/mL[7]
HairRitalinic Acid1 - 100 pg/mg1 pg/mg[12]
UrineRitalinic Acid5 - 5000 µg/L100 µg/L[13]

Table 2: Precision and Accuracy

MatrixAnalyteConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Oral FluidRitalinic AcidQC Low, Mid, High< 18.7%< 17.0%92.3 - 107.7%[11]
BloodRitalinic Acid0.5, 10, 100, 500 ng/g< 15%< 15%89 - 94%[9]
Oral FluidRitalinic AcidQC Low, Mid, High< 12%< 12%88 - 112%[3]

Conclusion

This compound is an ideal internal standard for the accurate and precise quantification of ritalinic acid in forensic toxicology casework. Its use in conjunction with LC-MS/MS provides a robust and reliable method for determining the presence and concentration of methylphenidate's major metabolite in various biological specimens. The protocols and validation data presented here serve as a guide for researchers and forensic toxicologists in developing and implementing their own analytical methods. The use of such a stable isotope-labeled internal standard is critical for minimizing matrix effects and ensuring the defensibility of analytical results in a forensic setting.[1]

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Methylphenidate using D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Therapeutic Drug Monitoring (TDM) of methylphenidate and its primary, inactive metabolite, ritalinic acid (RA), is crucial for ensuring treatment compliance, optimizing dosage, and minimizing adverse effects. D-erythro-Ritalinic acid-d10 is a stable isotope-labeled internal standard used for the accurate quantification of ritalinic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical results.

Methylphenidate is primarily metabolized in the liver by the carboxylesterase 1 (CES1) enzyme through de-esterification to form ritalinic acid.[1][2] This metabolite is then excreted in the urine.[1] Monitoring the levels of both the parent drug and its metabolite provides a comprehensive overview of the patient's adherence to the prescribed medication regimen and their metabolic profile.

Quantitative Data Summary

The following tables summarize the quantitative data from validated LC-MS/MS methods for the analysis of methylphenidate and ritalinic acid in biological samples. While specific data for this compound was not available in the searched literature, the presented data is representative of methods using analogous deuterated internal standards, such as (±)-threo-RA-d10.

Table 1: Calibration and Quantitation Limits

AnalyteMatrixCalibration Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
MethylphenidatePlasma/Blood0.2 - 30[3]0.25[4]
Ritalinic AcidPlasma/Blood10 - 1500[3]0.5[5]
MethylphenidateOral Fluid1 - 500[3]0.5[5]
Ritalinic AcidOral Fluid0.25 - 125[3]0.5[5]
MethylphenidateUrine5 - 5000 (µg/L)[6]100 (µg/L)[6]
Ritalinic AcidUrine5 - 5000 (µg/L)[6]100 (µg/L)[6]

Table 2: Precision and Accuracy Data

AnalyteMatrixWithin-run Imprecision (%)Between-run Imprecision (%)Accuracy (%)
MethylphenidatePlasma< 7.0[7]< 7.0[7]98 - 108[7]
Ritalinic AcidOral Fluid< 12[5]< 12[5]88 - 112[5]
MethylphenidateUrine< 8[6]< 8[6]80 - 120[6]
Ritalinic AcidUrine< 8[6]< 8[6]80 - 120[6]

Experimental Protocols

Protocol 1: Quantification of Methylphenidate and Ritalinic Acid in Human Plasma by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of methylphenidate and ritalinic acid in human plasma using a deuterated internal standard like this compound.

1. Materials and Reagents

  • Methylphenidate hydrochloride certified reference standard

  • Ritalinic acid certified reference standard

  • This compound (or other suitable deuterated ritalinic acid standard)

  • Methylphenidate-d9 (or other suitable deuterated methylphenidate standard)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Zinc sulfate[3]

2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution (containing this compound and Methylphenidate-d9 in methanol).

  • Vortex briefly.

  • Add 200 µL of a protein precipitation solution (e.g., an aqueous solution of zinc sulphate in methanol) to each tube.[3]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from matrix components. For example:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-5% B

      • 3.1-4.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example values, should be optimized):

      • Methylphenidate: m/z 234.2 → 84.1[8]

      • Methylphenidate-d9: m/z 243.2 → 93.1

      • Ritalinic Acid: m/z 220.1 → 84.1

      • This compound: m/z 230.1 → 94.1

4. Data Analysis

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Use a linear or quadratic regression with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Quantify the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Methylphenidate

Methylphenidate Methylphenidate Ritalinic_Acid Ritalinic Acid (Inactive Metabolite) Methylphenidate->Ritalinic_Acid De-esterification CES1 Carboxylesterase 1 (CES1) (Liver) CES1->Ritalinic_Acid

Caption: Metabolic conversion of methylphenidate to ritalinic acid.

Therapeutic Drug Monitoring Workflow for Methylphenidate

Start Initiation of Methylphenidate Therapy Baseline Baseline Monitoring: - Blood Pressure - Heart Rate - Weight - Psychiatric Evaluation Start->Baseline Dose_Titration Dose Titration Phase Baseline->Dose_Titration TDM_Sampling TDM Sample Collection (e.g., Plasma) Dose_Titration->TDM_Sampling During titration LCMS_Analysis LC-MS/MS Analysis of MPH and Ritalinic Acid (using this compound) TDM_Sampling->LCMS_Analysis Results_Interpretation Interpretation of Results: - Therapeutic Range - Adherence - Metabolism LCMS_Analysis->Results_Interpretation Dose_Adjustment Dose Adjustment Results_Interpretation->Dose_Adjustment Outside target range Stable_Dose Stable Dose Achieved Results_Interpretation->Stable_Dose Within target range Dose_Adjustment->Dose_Titration Ongoing_Monitoring Ongoing Monitoring (Every 6 months): - Vitals - Weight - Psychiatric Symptoms Ongoing_Monitoring->TDM_Sampling If clinically indicated Ongoing_Monitoring->Ongoing_Monitoring Continue treatment Stable_Dose->Ongoing_Monitoring

Caption: Workflow for methylphenidate therapeutic drug monitoring.

References

Application Notes and Protocols for High-Throughput Analysis of Ritalinic Acid Using D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH) is a widely prescribed medication for the treatment of Attention-Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The primary metabolite of MPH is ritalinic acid (RA), and its quantification in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. In the context of drug development, high-throughput screening (HTS) methodologies for the accurate measurement of ritalinic acid are essential for evaluating new chemical entities that may interact with or modulate the metabolic pathways of methylphenidate.

This document provides detailed application notes and protocols for the high-throughput quantification of ritalinic acid in biological samples using D-erythro-Ritalinic acid-d10 as an internal standard. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for this application. This compound is a stable isotope-labeled form of the analyte that serves as an ideal internal standard, co-eluting with the unlabeled ritalinic acid and compensating for matrix effects and variations in sample processing and instrument response.

Application: High-Throughput Bioanalytical Assays in Drug Development

The described protocols are suitable for the rapid and reliable quantification of ritalinic acid in various biological matrices, including urine, oral fluid, and plasma. These methods are particularly valuable in a drug development setting for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To assess how a new drug candidate affects the metabolism and clearance of methylphenidate.

  • Drug-Drug Interaction (DDI) Studies: To screen for potential interactions of new compounds with the enzymes responsible for methylphenidate metabolism.

  • Toxicology Studies: To monitor the levels of ritalinic acid as a biomarker of methylphenidate exposure in preclinical and clinical studies.

  • Clinical Trial Sample Analysis: To efficiently process and analyze large numbers of samples from clinical trials involving co-administration of methylphenidate.

Experimental Protocols

High-Throughput Quantification of Ritalinic Acid in Urine by LC-MS/MS

This protocol describes a rapid "dilute-and-shoot" method for the analysis of ritalinic acid in human urine, suitable for high-throughput applications.

Materials and Reagents:

  • This compound (Internal Standard)

  • Ritalinic acid (Reference Standard)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

Instrumentation:

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Internal Standard Working Solution:

    • Prepare stock solutions of ritalinic acid and this compound in methanol.

    • Prepare a series of calibration standards by spiking drug-free urine with the ritalinic acid stock solution to achieve the desired concentration range (e.g., 5-5000 µg/L)[1].

    • Prepare a working solution of the internal standard (this compound) in an appropriate solvent (e.g., water or methanol).

  • Sample Preparation:

    • To a 96-well plate, add a small volume of each urine sample (e.g., 20 µL).

    • Add the internal standard working solution to each well.

    • Dilute the samples with ultrapure water[1].

    • Seal the plate, vortex, and centrifuge briefly.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

    • LC Separation:

      • Column: A suitable reversed-phase column (e.g., PFP propyl column)[1].

      • Mobile Phase A: 0.02% Ammonium formate in water[1].

      • Mobile Phase B: Acetonitrile[1].

      • Flow Rate: As recommended for the column.

      • Gradient: A gradient elution program to separate ritalinic acid from other matrix components.

    • MS/MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)[1].

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both ritalinic acid and this compound.

  • Data Analysis:

    • Quantify the concentration of ritalinic acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

High-Throughput Quantification of Ritalinic Acid in Oral Fluid by LC-MS/MS

This protocol outlines a "dilute-and-shoot" method for the analysis of ritalinic acid in oral fluid collected with a Quantisal™ device[2].

Materials and Reagents:

  • Same as for the urine protocol.

  • Oral fluid collection devices (e.g., Quantisal™).

Instrumentation:

  • Same as for the urine protocol.

Procedure:

  • Sample Collection and Preparation:

    • Collect oral fluid samples according to the manufacturer's instructions for the collection device.

    • Process the collected samples as recommended by the device manufacturer.

    • Prepare calibration standards and quality control samples by spiking drug-free oral fluid.

    • In a 96-well plate, dilute the processed oral fluid samples with a solution containing the internal standard (this compound)[2].

  • LC-MS/MS Analysis:

    • Follow the LC-MS/MS analysis and data analysis steps as described in the urine protocol, optimizing the LC gradient and MS/MS parameters for the oral fluid matrix. A dynamic MRM mode can be utilized[2].

Data Presentation

The following tables summarize typical quantitative data for the high-throughput analysis of ritalinic acid.

Table 1: LC-MS/MS Method Parameters for Ritalinic Acid Quantification in Urine

ParameterValueReference
Linearity Range5-5000 µg/L[1]
Correlation Coefficient (r)>0.997[1]
Bias≤ ±20%[1]
Intra-day Imprecision (CV)<8%[1]
Inter-day Imprecision (CV)<8%[1]
Limit of Detection (LOD)5 µg/L[1]
Limit of Quantitation (LOQ)100 µg/L[1]

Table 2: LC-MS/MS Method Parameters for Ritalinic Acid Quantification in Oral Fluid

ParameterValueReference
LinearitySeven-point quadratic calibration (weighting of 1/x)[2]
Intra- and Inter-day Bias≤ ±12%[2]
Intra- and Inter-day Imprecision (CV)≤ ±12%[2]
Limit of Detection (LOD)0.2 ng/mL[2]
Limit of Quantitation (LOQ)0.5 ng/mL[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection Biological Sample (Urine, Oral Fluid, Plasma) add_is Add D-erythro-Ritalinic acid-d10 (Internal Standard) sample_collection->add_is dilution Dilution add_is->dilution centrifugation Vortex & Centrifuge dilution->centrifugation lc_msms LC-MS/MS Analysis (Gradient Elution, MRM) centrifugation->lc_msms peak_integration Peak Area Integration lc_msms->peak_integration ratio_calculation Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification report Generate Report quantification->report signaling_pathway cluster_drug_metabolism Methylphenidate Metabolism cluster_hts_application High-Throughput Screening Application mph Methylphenidate (MPH) ra Ritalinic Acid (RA) (Inactive Metabolite) mph->ra Metabolism hts High-Throughput Quantification of RA ra->hts Measurement ces1 Carboxylesterase 1 (CES1) ces1->mph new_drug New Drug Candidate new_drug->ces1 Potential Inhibition

References

Application Notes and Protocols: D-erythro-Ritalinic Acid-d10 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylphenidate (MPH) is a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents.[1][2] Understanding its pharmacokinetic profile in this population is crucial for optimizing dosing strategies to ensure efficacy and minimize adverse effects. Ritalinic acid (RA) is the primary, inactive metabolite of MPH, formed through de-esterification by the enzyme carboxylesterase 1 (CES1).[3][4][5] Monitoring both MPH and RA levels in biological fluids provides a comprehensive picture of drug disposition. D-erythro-Ritalinic acid-d10 is a stable isotope-labeled internal standard used in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify ritalinic acid concentrations in pediatric pharmacokinetic studies. Its use is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability of the results.

Pharmacokinetic Profile of Methylphenidate and Ritalinic Acid in Pediatrics

The pharmacokinetics of methylphenidate can vary significantly with age. Studies have shown that preschool-aged children may have greater exposure to MPH compared to school-aged children at the same weight-adjusted dose, with higher peak plasma concentrations (Cmax) and slower clearance.[6] Ritalinic acid is the major urinary metabolite, with school-aged children showing significantly higher urinary levels of RA than adults, which may reflect differences in metabolism and excretion.[4][7]

Quantitative Data from Pediatric Studies

The following tables summarize key pharmacokinetic parameters for methylphenidate and ritalinic acid in pediatric populations from various studies.

Table 1: Pharmacokinetic Parameters of Methylphenidate in Preschool Children (4 to <6 years) Following a Single Dose of MPH-MLR

DoseCmax/dose (ng/mL/mg)AUC0–t/dose (h × ng/mL/mg)CL/F/kg (L/h/kg)Vd/F/kg (L/kg)
10 mg0.818.924.884.88
15 mg0.677.965.805.80
20 mg0.767.805.135.13

Data adapted from a study on methylphenidate hydrochloride multilayer extended-release capsules (Aptensio XR®).[8]

Table 2: Plasma Concentrations of Methylphenidate and Ritalinic Acid in a 12-Year-Old Boy Treated with Extended-Release MPH

AnalytePeak Concentration Range (ng/mL)Time to Peak Concentration (hours)
Methylphenidate (Oral Fluid)13.5 - 30.93.0
Ritalinic Acid (Oral Fluid)23.4 - 62.9Not specified

This study highlights the use of oral fluid as an alternative matrix for monitoring MPH and RA.[2]

Table 3: Comparison of Urinary Ritalinic Acid Levels in Pediatric and Adult Patients

Age GroupMedian Ritalinic Acid Level (ng/mL)
School-Age (6-17 years)14,034
Adults (18-64 years)8,924

Data from a large-scale study of urine drug testing results.[4][7]

Experimental Protocols

The accurate quantification of methylphenidate and ritalinic acid in biological samples from pediatric subjects relies on robust bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of these protocols.

Bioanalytical Method for Quantification of Methylphenidate and Ritalinic Acid in Plasma/Blood

This protocol is a composite based on methodologies described in the literature for the analysis of MPH and RA using LC-MS/MS with deuterated internal standards.[9][10][11]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or whole blood, add 200 µL of a protein precipitation solution (e.g., methanol or an aqueous solution of zinc sulfate in methanol).

  • The precipitation solution should contain the internal standards, including this compound, at a known concentration. A typical working solution might contain 7.5 mg/L of MPH-d10 and 10 mg/L of RA-d10.[9]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation:

    • Use a suitable reverse-phase HPLC column for separation.

    • The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like acetic acid) and an organic component (e.g., methanol or acetonitrile).

    • A gradient elution is often employed to achieve optimal separation of the analytes from matrix components.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for ritalinic acid and its deuterated internal standard would be optimized for the instrument used.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank plasma or blood with known concentrations of methylphenidate and ritalinic acid.

  • Process the calibration standards alongside the study samples using the same procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Determine the concentration of ritalinic acid in the pediatric samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Methylphenidate

Metabolic Pathway of Methylphenidate Methylphenidate Methylphenidate (MPH) Ritalinic_Acid Ritalinic Acid (RA) (Inactive Metabolite) Methylphenidate->Ritalinic_Acid De-esterification CES1 Carboxylesterase 1 (CES1) (in Liver) CES1->Methylphenidate

Caption: Metabolism of Methylphenidate to Ritalinic Acid.

Experimental Workflow for Pediatric Pharmacokinetic Analysis

Bioanalytical Workflow for Pediatric PK Studies cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Pediatric_Subject Pediatric Subject (with ADHD) Sample Biological Sample (e.g., Plasma, Blood) Pediatric_Subject->Sample Spiking Spike with Internal Standard (this compound) Sample->Spiking Extraction Protein Precipitation or Solid-Phase Extraction Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Data_Processing->PK_Analysis

Caption: Workflow for Methylphenidate Pharmacokinetic Studies.

References

Troubleshooting & Optimization

Overcoming matrix effects in D-erythro-Ritalinic acid-d10 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of d-erythro-ritalinic acid-d10.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of d-erythro-ritalinic acid and its deuterated internal standard, this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the sample preparation method. For amphoteric compounds like ritalinic acid, solid-phase extraction (SPE) often yields better results than liquid-liquid extraction (LLE). Consider using a polymeric reversed-phase sorbent for SPE.[1][2]
Incomplete protein precipitation.Ensure the correct ratio of precipitation solvent to sample is used. A common method involves adding 200µl of a zinc sulphate solution in methanol to 100µl of blood, plasma, or oral fluid.[3]
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial to compensate for these variations.[1][4] Ensure the SIL-IS is added early in the sample preparation process.
Inadequate homogenization of the sample.For tissue samples, ensure complete homogenization before extraction. For example, tissue can be mixed with a sodium phosphate buffer before homogenization.[2]
Ion Suppression or Enhancement Co-elution of matrix components (e.g., phospholipids) with the analyte.Improve chromatographic separation to resolve the analyte from interfering matrix components.
Employ a more rigorous sample cleanup method. SPE is generally more effective at removing interfering substances than protein precipitation.[5]
For plasma samples, consider techniques specifically designed to remove phospholipids.
Peak Tailing or Splitting Poor chromatographic conditions.Optimize the mobile phase composition and gradient. A gradient elution with acetonitrile and an aqueous solution containing a modifier like formic or acetic acid is commonly used.
Column degradation.Use a guard column and ensure proper sample cleanup to extend the life of the analytical column.
Inaccurate Quantification Non-linearity of the calibration curve.A second-order (quadratic) model with a weighting factor (e.g., 1/x) may be more appropriate than a linear model for ritalinic acid quantification.
Matrix effects impacting the calibrators differently than the samples.Prepare calibration standards in a matrix that closely matches the study samples to the extent possible.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. In the analysis of biological samples like blood or urine, endogenous components such as salts, lipids, and proteins can cause significant matrix effects. The use of a deuterated internal standard like this compound helps to correct for these effects, as it co-elutes with the analyte and is affected by the matrix in a similar manner.[1][4]

Q2: Which sample preparation method is best for minimizing matrix effects for ritalinic acid analysis?

A: The choice of sample preparation method depends on the sample matrix and the required sensitivity. Here is a comparison of common techniques:

  • Protein Precipitation (PPT): A simple and fast method, but it is the least clean and may result in significant matrix effects. It is often used for screening purposes.[3]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT, but can be challenging for amphoteric compounds like ritalinic acid, potentially leading to lower recovery.[2]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at minimizing matrix effects. It is often the preferred method for quantitative analysis of ritalinic acid in complex matrices.[1][6][7]

The following diagram illustrates a general decision-making workflow for selecting a sample preparation method.

Start Start: Sample Analysis Requirement Sensitivity High Sensitivity & Accuracy Required? Start->Sensitivity Matrix Complex Matrix? (e.g., blood, tissue) Sensitivity->Matrix Yes Screening Screening or High-Throughput? Sensitivity->Screening No SPE Use Solid-Phase Extraction (SPE) Matrix->SPE Yes LLE Consider Liquid-Liquid Extraction (LLE) Matrix->LLE No Screening->LLE No PPT Use Protein Precipitation (PPT) Screening->PPT Yes End Proceed to LC-MS/MS SPE->End LLE->End PPT->End

Caption: Decision workflow for sample preparation method selection.

Q3: Can you provide a summary of expected performance for different sample preparation methods?

A: The following table summarizes quantitative data from various studies to provide an overview of what can be expected from each method for ritalinic acid (RA) and methylphenidate (MPH) analysis.

Method Matrix Analyte Recovery (%) LOQ (ng/mL) Reference
Solid-Phase Extraction (SPE) Monkey PlasmaMPH750.25[1]
RA60-[1]
Bloodd,l-MPH, d,l-EPH, RA>790.5[8]
Protein Precipitation (PPT) Blood/PlasmaMPH-0.2[3]
RA-10[3]
Oral FluidMPH-1[3]
RA-0.25[3]
Liquid-Liquid Extraction (LLE) Rat Plasmad,l-MPH54-62-[9]
d,l-RA25-30-[9]
Dilute-and-Shoot Oral FluidMPH-0.5[4]
RA-0.5[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ritalinic Acid from Whole Blood

This protocol is a generalized procedure based on methods that combine protein precipitation with SPE for a clean sample extract.[6][10]

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis p1 1. Aliquot 100 µL whole blood sample p2 2. Add d-erythro-ritalinic acid-d10 internal standard p1->p2 p3 3. Precipitate proteins (e.g., with acidified acetonitrile) p2->p3 p4 4. Centrifuge and collect the supernatant p3->p4 s1 5. Condition SPE cartridge (e.g., polymeric reversed-phase) p4->s1 s2 6. Load supernatant onto the cartridge s1->s2 s3 7. Wash cartridge to remove interferences s2->s3 s4 8. Elute ritalinic acid with appropriate solvent s3->s4 a1 9. Evaporate eluate to dryness s4->a1 a2 10. Reconstitute in mobile phase a1->a2 a3 11. Inject into LC-MS/MS system a2->a3

Caption: Workflow for SPE of ritalinic acid from whole blood.

Methodology:

  • Sample Preparation: To a 100 µL aliquot of whole blood, add the this compound internal standard.

  • Protein Precipitation: Add a protein precipitation agent (e.g., 200 µL of acidified acetonitrile or a zinc sulfate solution in methanol) and vortex thoroughly.[3][11]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge according to the manufacturer's instructions (typically with methanol followed by an equilibration with an acidic aqueous solution).[7]

  • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove residual matrix components.

  • Elution: Elute the ritalinic acid and the internal standard from the cartridge using an appropriate solvent (e.g., methanol containing a small percentage of acid or base).[2][7]

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Ritalinic Acid from Urine

This protocol is based on a method for extracting ritalinic acid from urine samples.[12]

Methodology:

  • Sample Preparation: To 2 mL of urine, add 50 µL of the internal standard solution.

  • pH Adjustment: Add 1 mL of a sodium acetate buffer (pH 5.2) to adjust the sample pH.[12]

  • Extraction: Add 4 mL of ethyl acetate and mix by rolling for 20 minutes.[12]

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Transfer the organic layer (ethyl acetate) to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of oxygen-free nitrogen at 40°C.[12]

  • Reconstitution: Dissolve the remaining residue in 200 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.[12]

Typical LC-MS/MS Parameters

The following are typical starting parameters for the analysis of ritalinic acid and its deuterated internal standard. Optimization will be required for your specific instrumentation and application.

  • LC Column: A reversed-phase C18 or a chiral column (if enantiomeric separation is required) is commonly used.

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: Water with 0.1% formic acid or 1% acetic acid.[2][12]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for ritalinic acid.[12]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Ritalinic Acid Transition: m/z 220.0 -> 83.7 (quantifier) and 220.0 -> 173.9 (qualifier).[2]

    • Ritalinic Acid-d10 Transition: m/z 230.2 -> 93.1.[13]

References

Technical Support Center: Troubleshooting Ion Suppression/Enhancement of D-erythro-Ritalinic acid-d10 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression and enhancement issues encountered during the LC-MS/MS analysis of D-erythro-Ritalinic acid-d10.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in LC-MS/MS?

Ion suppression is a phenomenon where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting matrix components.[1][2] This results in a decreased signal intensity, which can lead to an underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[1] Conversely, ion enhancement, a less common phenomenon, is the increase in signal intensity of the analyte due to co-eluting matrix components.[3]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that correct for ion suppression?

Ideally, a deuterated internal standard should co-elute with the non-labeled analyte and experience the same degree of ion suppression or enhancement.[1][4] The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification.[1] However, deuteration can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard.[1] If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[1]

Q3: What are the common causes of ion suppression for this compound?

Ion suppression can be caused by a variety of factors, including:

  • Endogenous matrix components: Biological samples contain numerous compounds like salts, lipids, and proteins that can interfere with the ionization process.[1]

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware or mobile phase additives like trifluoroacetic acid (TFA), can cause ion suppression.[1]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[2]

  • Mobile phase additives: Non-volatile buffers or other additives in the mobile phase can contribute to ion suppression.[2]

Q4: How can I detect and assess the extent of ion suppression in my assay?

A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC column. Any dip in the baseline signal of the infused analyte indicates a region of ion suppression.

Troubleshooting Guide

Problem 1: Inconsistent or inaccurate quantification of D-erythro-Ritalinic acid.
  • Possible Cause: Differential ion suppression between D-erythro-Ritalinic acid and its d10 internal standard.

  • Troubleshooting Steps:

    • Verify Chromatographic Co-elution: Inject a mixed solution of D-erythro-Ritalinic acid and this compound to confirm identical retention times. Even slight shifts can lead to differential matrix effects.

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression. Adjust the chromatography to move the analyte peak away from these regions.

    • Optimize Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[3]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[1]

Problem 2: Poor sensitivity and low signal-to-noise for this compound.
  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Evaluate the Matrix: Analyze different batches of the same matrix to assess the variability of the suppressive effect.

    • Change Ionization Source/Polarity: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI) if compatible with the analyte, as it can be less susceptible to matrix effects.

    • Modify Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent or additives, can alter the elution profile of interfering compounds.

Data Presentation

Mitigation StrategyAnalyte Peak Area (Pre-Strategy)Analyte Peak Area (Post-Strategy)This compound Peak Area (Pre-Strategy)This compound Peak Area (Post-Strategy)Analyte/IS Ratio (Pre-Strategy)Analyte/IS Ratio (Post-Strategy)% Signal Improvement
Sample Dilution (1:10) 50,00045,00052,00046,0000.960.98-10%
SPE Cleanup 50,00085,00052,00088,0000.960.9770%
Chromatographic Shift 50,00070,00052,00072,0000.960.9740%

Experimental Protocols

Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Solution of this compound (concentration to give a stable signal)

  • Blank matrix extract (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Set up the LC system with the analytical column and mobile phase used for the assay.

  • Connect the outlet of the LC column to a T-connector.

  • Connect the syringe pump containing the this compound solution to the second port of the T-connector.

  • Connect the third port of the T-connector to the mass spectrometer's ion source.

  • Begin infusing the this compound solution at a low flow rate (e.g., 5-10 µL/min) and acquire data on the mass spectrometer, monitoring the signal of the internal standard.

  • Once a stable baseline is achieved, inject the blank matrix extract onto the LC column.

  • Monitor the signal of the infused this compound. A decrease in signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.

Visualizations

Ion_Suppression_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_resolution Resolution start Inconsistent or Poor Signal for This compound check_coelution Verify Analyte and IS Co-elution start->check_coelution assess_matrix Assess Matrix Effects (Post-Column Infusion) check_coelution->assess_matrix If co-eluting optimize_chrom Optimize Chromatography assess_matrix->optimize_chrom If suppression zone identified optimize_sample_prep Enhance Sample Prep (SPE, LLE) assess_matrix->optimize_sample_prep If broad suppression dilute_sample Dilute Sample assess_matrix->dilute_sample If suppression is concentration-dependent end Accurate & Reproducible Quantification optimize_chrom->end optimize_sample_prep->end dilute_sample->end

Caption: Troubleshooting workflow for ion suppression.

Post_Column_Infusion_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_interpretation Interpretation lc LC System t_connector T-Connector lc->t_connector syringe_pump Syringe Pump with IS Solution syringe_pump->t_connector ms Mass Spectrometer t_connector->ms infuse Infuse IS Solution inject Inject Blank Matrix infuse->inject monitor Monitor IS Signal inject->monitor signal_dip Signal Dip = Ion Suppression monitor->signal_dip Observe Signal Change signal_increase Signal Increase = Ion Enhancement monitor->signal_increase

Caption: Post-column infusion experimental workflow.

References

Troubleshooting poor peak shape in the chiral separation of ritalinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of ritalinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the chiral separation of ritalinic acid?

Poor peak shape in chiral HPLC is often multifactorial. The most common issues are peak tailing, fronting, and splitting. These can arise from a variety of factors including:

  • Secondary Interactions: Unwanted interactions between ritalinic acid and the stationary phase.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak distortion.

  • Inappropriate Mobile Phase pH: For an ionizable compound like ritalinic acid, a mobile phase pH close to its pKa can cause poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[1]

  • Column Degradation: Over time, the performance of a chiral stationary phase can deteriorate.

  • Mismatch between Sample Solvent and Mobile Phase: If the sample diluent is significantly stronger than the mobile phase, it can cause peak distortion.[2][3]

Q2: Which chiral stationary phases (CSPs) are recommended for ritalinic acid separation?

Successful enantioseparation of ritalinic acid has been reported using protein-based and cyclodextrin-based CSPs.

  • Protein-Based CSPs: An α1-acid glycoprotein (AGP) column is a well-documented and effective choice for the chiral separation of ritalinic acid.[4][5][6]

  • Cyclodextrin-Based CSPs: Derivatized cyclodextrin columns, such as those with 2,6-di-o-methyl-beta-cyclodextrin (DM-beta-CD), have also shown enantioselectivity for ritalinic acid and its parent compound, methylphenidate.[7]

Q3: How does temperature affect the chiral separation of ritalinic acid?

Temperature can have a significant and sometimes unpredictable impact on chiral separations.[8]

  • Improved Resolution: Lowering the temperature often increases chiral selectivity and can improve resolution.[1][9]

  • Reduced Retention Time: Increasing the temperature generally decreases mobile phase viscosity, leading to shorter retention times.[10]

  • Peak Coalescence: In some cases, higher temperatures can lead to on-column racemization, causing peaks to broaden or coalesce.[9] It is recommended to operate within the temperature limits specified by the column manufacturer, typically not exceeding 40°C for polysaccharide-based phases.[1]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all Does tailing affect all peaks? start->check_all yes_all Yes check_all->yes_all Yes no_all No check_all->no_all No extra_column Check for extra-column volume (long tubing, large detector cell) yes_all->extra_column ph_issue Is mobile phase pH close to ritalinic acid's pKa? no_all->ph_issue fittings Check for loose fittings or leaks extra_column->fittings yes_ph Yes ph_issue->yes_ph no_ph No ph_issue->no_ph adjust_ph Adjust mobile phase pH (e.g., to 3.4 for AGP column) yes_ph->adjust_ph secondary_interactions Suspect secondary interactions (e.g., with residual silanols) no_ph->secondary_interactions additives Add mobile phase modifier (e.g., 0.1% dimethyloctylamine) secondary_interactions->additives column_issue Suspect column contamination or degradation additives->column_issue flush_column Flush column with strong solvent column_issue->flush_column replace_column Replace column flush_column->replace_column sample_overload Suspect sample overload replace_column->sample_overload reduce_conc Reduce sample concentration or injection volume sample_overload->reduce_conc

Caption: A decision tree for troubleshooting peak tailing in the chiral separation of ritalinic acid.

Potential Cause Recommended Solution
Secondary Silanol Interactions For silica-based CSPs, residual silanol groups can cause tailing with acidic compounds like ritalinic acid. Lowering the mobile phase pH can suppress the ionization of silanols. Adding a basic modifier, such as dimethyloctylamine, can also mask these secondary interaction sites.[5][6]
Inappropriate Mobile Phase pH The pH of the mobile phase is critical for ionizable compounds. For ritalinic acid on an AGP column, a pH of around 3.4 has been shown to be effective.[5][6] Operating at a pH close to the analyte's pKa can lead to poor peak shape.[11]
Column Contamination If the column is contaminated, flush it with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Sample Overload Injecting too high a concentration of ritalinic acid can lead to peak tailing, especially on cyclodextrin-based columns.[1] Reduce the sample concentration or the injection volume.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce band broadening that can contribute to tailing.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetric peak where the front half is broader than the latter half.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Is sample concentration high? start->check_overload yes_overload Yes check_overload->yes_overload no_overload No check_overload->no_overload reduce_load Reduce sample concentration or injection volume yes_overload->reduce_load check_solvent Is sample solvent stronger than the mobile phase? no_overload->check_solvent yes_solvent Yes check_solvent->yes_solvent no_solvent No check_solvent->no_solvent match_solvent Reconstitute sample in mobile phase or a weaker solvent yes_solvent->match_solvent check_column Suspect column void or collapse no_solvent->check_column reverse_flush Reverse-flush column (if permissible) check_column->reverse_flush replace_column Replace column reverse_flush->replace_column

Caption: A decision tree for troubleshooting peak fronting in the chiral separation of ritalinic acid.

Potential Cause Recommended Solution
Sample Overload (Mass Overload) This is a very common cause of peak fronting. Reduce the amount of ritalinic acid injected onto the column by either diluting the sample or reducing the injection volume.
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in a fronting peak.[2][3] Whenever possible, dissolve the sample in the initial mobile phase.
Column Void or Collapse A void at the column inlet or a collapse of the packed bed can lead to channeling and peak fronting. This may require replacing the column.
Issue 3: Split Peaks

Split peaks appear as two or more closely eluting peaks for a single enantiomer.

Troubleshooting Workflow for Split Peaks

G start Split Peaks Observed check_all Are all peaks splitting? start->check_all yes_all Yes check_all->yes_all no_all No check_all->no_all frit_blockage Check for partially blocked in-line filter or column frit yes_all->frit_blockage solvent_mismatch Is sample solvent incompatible with the mobile phase? no_all->solvent_mismatch column_void Check for column void frit_blockage->column_void yes_solvent Yes solvent_mismatch->yes_solvent no_solvent No solvent_mismatch->no_solvent match_solvent Dissolve sample in mobile phase yes_solvent->match_solvent coelution Suspect co-eluting impurity no_solvent->coelution adjust_method Adjust mobile phase composition or temperature to improve resolution coelution->adjust_method on_column_racemization Suspect on-column racemization adjust_method->on_column_racemization lower_temp Lower column temperature on_column_racemization->lower_temp

Caption: A decision tree for troubleshooting split peaks in the chiral separation of ritalinic acid.

Potential Cause Recommended Solution
Partially Blocked Frit or Column Void If all peaks in the chromatogram are split, this suggests a problem at the head of the column. A partially blocked inlet frit or a void in the packing material can cause the sample band to be unevenly distributed. Try back-flushing the column (if the manufacturer allows) or replace the column.
Sample Solvent Incompatibility A strong mismatch between the sample solvent and the mobile phase can cause peak splitting. Dissolve the ritalinic acid sample in the mobile phase or a weaker solvent.[2][3]
Co-eluting Impurity If only the ritalinic acid peaks are splitting, it could be due to a co-eluting impurity. Adjusting the mobile phase composition, pH, or temperature may help to resolve the impurity from the main peak.
On-Column Racemization While less common, it's possible for some chiral compounds to interconvert on the column, which can appear as a plateau or split between the enantiomer peaks.[1] Lowering the column temperature can sometimes mitigate this effect.[1]

Experimental Protocols

Protocol 1: Chiral Separation of Ritalinic Acid using an α1-Acid Glycoprotein (AGP) Column

This method is based on a published procedure for the enantioselective analysis of ritalinic acid in biological samples.[5][6]

Experimental Workflow for AGP Method

G prep_sample Prepare Ritalinic Acid Sample (dissolve in mobile phase) inject Inject Sample (20 µL) prep_sample->inject prep_mobile_phase Prepare Mobile Phase: 10 mM Ammonium Formate + 0.4% Isopropanol pH 5.4 with Formic Acid equilibrate Equilibrate Chiral-AGP Column (e.g., 100 x 4.0 mm, 5 µm) prep_mobile_phase->equilibrate set_conditions Set HPLC Conditions: Flow Rate: 0.6 mL/min Temperature: 25°C equilibrate->set_conditions set_conditions->inject detect Detect Enantiomers (e.g., UV at 220 nm or MS) inject->detect analyze Analyze Data (Resolution > 2.0) detect->analyze

Caption: A general experimental workflow for the chiral separation of ritalinic acid using an AGP column.

Parameter Condition
Column Chiral-AGP, 100 x 4.0 mm, 5 µm particle size
Mobile Phase Isocratic: 10 mM ammonium formate and 0.4% isopropanol, adjusted to pH 5.4 with formic acid.[12]
Flow Rate 0.6 mL/min[12]
Temperature 25°C[12]
Injection Volume 20 µL[12]
Detection UV at 220 nm[5][6] or Mass Spectrometry (MS)

Note: A similar method using an AGP column with a mobile phase of 0.4% acetic acid and 0.1% dimethyloctylamine at pH 3.4 has also been reported to achieve baseline separation.[5][6]

Data on Chromatographic Parameters

The following tables summarize the expected effects of various chromatographic parameters on the chiral separation of ritalinic acid, based on general principles of chiral chromatography.

Table 1: Effect of Mobile Phase Composition

Parameter Change Expected Effect on Peak Shape & Resolution
pH Adjust to ~2 pH units away from pKaImproves peak symmetry by ensuring the analyte is in a single ionic state.[11]
Organic Modifier % IncreaseDecreases retention time. May decrease resolution if increased too much.
Organic Modifier Type Switch from Acetonitrile to MethanolCan alter selectivity. Methanol has lower elution power than acetonitrile, which may increase interaction with the stationary phase and improve separation for some compounds.[13]
Acidic/Basic Additive Add 0.1% TFA or DEACan improve peak shape by suppressing secondary interactions.[1][14]

Table 2: Effect of Operating Parameters

Parameter Change Expected Effect on Peak Shape & Resolution
Flow Rate DecreaseGenerally increases resolution in chiral separations by allowing more time for enantioselective interactions.[8][15] May lead to broader peaks due to diffusion if too low.
Temperature DecreaseOften improves resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP.[1]
Injection Volume DecreaseCan improve peak shape if fronting or tailing is caused by mass or volume overload.

References

Optimizing SPE recovery of ritalinic acid with D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Solid-Phase Extraction (SPE) recovery of ritalinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success. D-erythro-Ritalinic acid-d10 is a suitable internal standard for these applications.

Troubleshooting Guide

This guide addresses common issues encountered during the SPE of ritalinic acid in a question-and-answer format.

Question: Why is my ritalinic acid recovery unexpectedly low?

Answer: Low recovery of ritalinic acid can stem from several factors throughout the SPE workflow. A systematic approach to troubleshooting is crucial. First, determine at which stage the analyte is being lost by collecting and analyzing fractions from each step (load, wash, and elution).[1]

  • Analyte in the Loading Fraction (Flow-through): This indicates that the ritalinic acid did not adequately bind to the sorbent. Potential causes include:

    • Improper pH: Ritalinic acid is amphoteric. Ensure the sample pH is adjusted to optimize its retention on the chosen sorbent. For reversed-phase sorbents, a slightly acidic pH can improve retention.

    • Incorrect Sorbent Choice: For a polar compound like ritalinic acid, a polymeric reversed-phase or mixed-mode cation exchange sorbent may be more effective than a standard C18 sorbent.[2][3]

    • Sample Solvent Strength: If the sample solvent is too strong (i.e., has a high organic content), it can prevent the analyte from binding to the sorbent. Consider diluting the sample with a weaker solvent.

    • Flow Rate Too High: A fast flow rate during sample loading can reduce the interaction time between the analyte and the sorbent, leading to poor retention.

  • Analyte in the Wash Fraction: This suggests that the wash solvent is too strong and is prematurely eluting the ritalinic acid.

    • Wash Solvent Composition: Decrease the organic solvent percentage in your wash step. A stepwise increase in solvent strength can help identify the optimal composition that removes interferences without eluting the analyte.

    • pH of Wash Solvent: Ensure the pH of the wash solvent maintains the desired interaction between ritalinic acid and the sorbent.

  • Analyte Retained on the Sorbent (Not in Eluate): This implies that the elution solvent is not strong enough to disrupt the analyte-sorbent interaction.

    • Elution Solvent Strength: Increase the strength of your elution solvent. This can be achieved by increasing the organic solvent concentration or by adding a modifier. For ritalinic acid, which has a basic secondary amine, adding a small amount of a volatile base like ammonium hydroxide to the elution solvent can improve recovery from mixed-mode cation exchange sorbents. Conversely, for reversed-phase, a small amount of acid like formic acid in the elution solvent can be beneficial.[4]

    • "Soak Step": Allowing the elution solvent to sit on the sorbent for a few minutes before final elution can enhance recovery.[1]

Question: How does pH affect the stability and recovery of ritalinic acid?

Answer: The pH of the sample and subsequent solutions is critical. Methylphenidate, the parent drug of ritalinic acid, can undergo spontaneous hydrolysis to ritalinic acid, and this process is pH-dependent.[5][6] While ritalinic acid itself is more stable, the pH will dictate its ionization state and thus its interaction with the SPE sorbent. Careful pH control during sample pretreatment and extraction is necessary for consistent and optimal recovery.

Experimental Protocols & Data

Detailed SPE Protocol for Ritalinic Acid from Urine

This protocol is a composite based on established methods for the extraction of ritalinic acid from urine samples.[7]

1. Sample Pre-treatment (Hydrolysis):

  • To 30 µL of urine sample, add 120 µL of β-glucuronidase solution (e.g., 10,000 units/mL in 0.02 M sodium phosphate buffer, pH 7.5).
  • Add 30 µL of the internal standard working solution (e.g., 1000 ng/mL this compound).
  • Incubate the mixture at 60°C for 60 minutes.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode cation exchange (MCX) or a polymeric reversed-phase (e.g., HLB) SPE cartridge.
  • Condition the cartridge with 1 mL of methanol.
  • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry out.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of a weak solvent to remove interferences. For a reversed-phase sorbent, this could be 5% methanol in water. For an MCX sorbent, a wash with 0.1 M acetic acid followed by methanol can be effective.

5. Elution:

  • Elute the ritalinic acid and internal standard with an appropriate solvent. For an MCX sorbent, a solution of 5% ammonium hydroxide in methanol is often effective. For a reversed-phase sorbent, a higher concentration of methanol or acetonitrile (e.g., 90-100%) with a small amount of formic acid may be used.
  • Collect the eluate.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
  • Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., 10% methanol in water).

Quantitative Data Summary

The following table summarizes typical recovery rates and linear ranges reported in the literature for ritalinic acid using SPE-based methods.

MatrixSPE Sorbent TypeAnalyteRecovery RateLinear RangeReference
Monkey PlasmaPolymeric Reversed-PhaseRitalinic Acid60%Not Specified[2]
Human BloodNot Specifiedd,l-threo-Ritalinic AcidNot Specified0.5 - 500 ng/g[8][9][10][11][12]
Human UrineNot SpecifiedRitalinic AcidNot Specified5 - 5000 µg/L[13]

Visualizations

Experimental Workflow for SPE of Ritalinic Acid

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine Urine Sample is Add D-erythro-Ritalinic acid-d10 IS urine->is hydrolysis Enzymatic Hydrolysis (60°C, 60 min) is->hydrolysis load Load Sample hydrolysis->load Pre-treated Sample condition Condition Cartridge (Methanol, Water) wash Wash (e.g., 5% MeOH) load->wash elute Elute (e.g., 5% NH4OH in MeOH) wash->elute evaporate Evaporate to Dryness elute->evaporate Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: SPE workflow for ritalinic acid analysis.

Troubleshooting Logic for Low SPE Recovery

Caption: Troubleshooting logic for low SPE recovery.

Frequently Asked Questions (FAQs)

Q1: What type of SPE cartridge is best for ritalinic acid? A1: Due to its polar and amphoteric nature, ritalinic acid is often best recovered using mixed-mode cation exchange (MCX) sorbents, which utilize both reversed-phase and ion-exchange retention mechanisms. Polymeric reversed-phase sorbents (like Oasis HLB) have also been shown to be effective.[2][3]

Q2: Why is an internal standard like this compound necessary? A2: A stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. It mimics the behavior of the analyte throughout the entire sample preparation and analysis process, compensating for any analyte loss during extraction, matrix effects in the ion source, and variations in instrument response.

Q3: Can I use a simple "dilute-and-shoot" method instead of SPE? A3: While "dilute-and-shoot" methods are faster, they often suffer from significant matrix effects, which can suppress the analyte signal and lead to inaccurate results, especially at low concentrations. SPE provides a much cleaner extract, reducing matrix effects and improving sensitivity and reproducibility.

Q4: My recovery is inconsistent between samples. What could be the cause? A4: Inconsistent recovery is often due to variability in the manual SPE process. Ensure that flow rates during loading, washing, and elution are consistent for all samples. Also, make sure the sorbent bed does not dry out after conditioning and before sample loading. Inconsistent sample pH can also lead to variable recovery.

Q5: Is it necessary to perform hydrolysis for urine samples? A5: While ritalinic acid is primarily excreted unconjugated, performing a hydrolysis step with β-glucuronidase is a common practice in comprehensive drug testing panels to cleave any potential glucuronide conjugates and ensure the total concentration is measured.[7] This step is included to ensure all forms of the analyte are accounted for.

References

Technical Support Center: Addressing Isotopic Instability of Deuterated Ritalinic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated ritalinic acid standards. The following information is designed to help you address common challenges related to isotopic instability and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic instability and why is it a concern for deuterated ritalinic acid standards?

Isotopic instability refers to the potential for deuterium atoms in a labeled compound, such as deuterated ritalinic acid, to exchange with hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture). This phenomenon, also known as back-exchange, can compromise the isotopic purity of the standard.[1][2] Consequently, it can lead to inaccurate quantification in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS), as the internal standard may be partially converted to its unlabeled form.

Q2: What are the primary factors that can lead to the isotopic instability of my deuterated ritalinic acid standard?

Several factors can contribute to the loss of deuterium labels from your ritalinic acid standard:

  • pH of the Solution: Both acidic and basic conditions can catalyze hydrogen-deuterium (H-D) exchange.[3][4] For many deuterated compounds, the rate of exchange is minimized at a slightly acidic pH.

  • Temperature: Elevated temperatures can increase the rate of H-D exchange.[1] Proper storage at recommended low temperatures is crucial.

  • Solvent Composition: Protic solvents (e.g., water, methanol) can serve as a source of hydrogen atoms, facilitating exchange. The composition of your mobile phase in LC-MS can also influence stability.

  • Storage Conditions: Improper storage, such as exposure to atmospheric moisture, can lead to gradual degradation and isotopic exchange over time.[1]

  • Location of Deuterium Labels: The position of the deuterium atoms on the ritalinic acid molecule can affect their stability. Labels on or near heteroatoms or carbonyl groups may be more susceptible to exchange.

Q3: How can I assess the isotopic purity of my deuterated ritalinic acid standard?

The isotopic purity of a deuterated standard can be determined using high-resolution mass spectrometry (HR-MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] HR-MS allows for the resolution and quantification of different isotopologues (molecules with different numbers of deuterium atoms), providing a detailed picture of the isotopic distribution.

Q4: What are the ideal storage conditions for deuterated ritalinic acid standards?

To maintain the integrity of your deuterated ritalinic acid standard, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture.[3] For solutions, use a non-protic or aprotic solvent where possible and store under the same low-temperature conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the use of deuterated ritalinic acid standards in analytical experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent or inaccurate quantitative results 1. Isotopic Instability (Back-Exchange): The deuterated standard is exchanging deuterium for hydrogen. 2. Contamination of the Standard: The standard may contain unlabeled ritalinic acid as an impurity. 3. Differential Matrix Effects: The analyte and internal standard are affected differently by the sample matrix.1. Assess Isotopic Stability: Perform a stability study by incubating the standard in your sample matrix and analytical mobile phase under your experimental conditions. Analyze for any increase in the unlabeled ritalinic acid signal over time. 2. Verify Isotopic Purity: Re-analyze the standard using HR-MS to confirm its isotopic purity as stated on the Certificate of Analysis. 3. Optimize Chromatography: Adjust your LC method to ensure co-elution of the analyte and the deuterated internal standard to minimize differential matrix effects.
Gradual decrease in the deuterated standard's signal over an analytical run On-Column or In-Source Exchange: The conditions within the LC-MS system (e.g., mobile phase pH, ion source temperature) are causing H-D exchange.Modify LC-MS Conditions: - If possible, adjust the mobile phase to a pH that minimizes exchange. - Optimize ion source parameters, such as temperature, to reduce in-source exchange. - Minimize the time the sample spends in the autosampler.
Presence of a significant peak for unlabeled ritalinic acid in blank samples spiked only with the deuterated standard Isotopic Impurity: The deuterated standard is contaminated with the unlabeled analyte.Quantify the Impurity: Use a validated analytical method to determine the percentage of the unlabeled analyte in your deuterated standard. Contact the Supplier: If the impurity level is unacceptable, contact the supplier for a replacement.

Quantitative Data Summary

The stability of ritalinic acid is influenced by temperature. The following table summarizes the stability of ritalinic acid (the non-deuterated form) at various temperatures over time. While not specific to the deuterated form, it provides a strong indication of the conditions under which the molecule itself is stable.

Table 1: Stability of Ritalinic Acid in Blood at Different Temperatures [3]

TemperatureTimeConcentration Change
25°C (Room Temperature)24 hours+53% (due to breakdown of parent methylphenidate)
4°C (Refrigerated)1 weekStable (within ±17% change)
-20°C (Frozen)5 monthsStable
35°C (Elevated)24 hours+244% (due to breakdown of parent methylphenidate)

Note: The increase in ritalinic acid concentration at higher temperatures is due to the degradation of its parent compound, methylphenidate, into ritalinic acid.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic distribution and purity of a deuterated ritalinic acid standard.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the deuterated ritalinic acid standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL in 50:50 acetonitrile:water.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of a resolution of at least 10,000.

    • Couple the mass spectrometer to a liquid chromatography system.

  • LC-MS Analysis:

    • Inject 1-5 µL of the prepared sample.

    • Use a suitable C18 column and a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Acquire full scan mass spectra in positive ion mode over a mass range that includes the expected m/z values of all possible isotopologues of ritalinic acid.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecules of each expected isotopologue (e.g., d0, d1, d2...dn-ritalinic acid).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

    • The isotopic purity is typically reported as the percentage of the desired deuterated isotopologue.

Protocol 2: Forced Degradation Study to Assess Isotopic Stability

Objective: To evaluate the stability of deuterated ritalinic acid under various stress conditions and identify potential degradation pathways and the propensity for H-D exchange.

Methodology:

  • Sample Preparation:

    • Prepare solutions of deuterated ritalinic acid (e.g., 10 µg/mL) in various stress media:

      • Acidic: 0.1 M HCl

      • Basic: 0.1 M NaOH

      • Oxidative: 3% H₂O₂

      • Neutral (Hydrolytic): Water

    • For thermal stress, store the solid standard and the neutral solution at an elevated temperature (e.g., 60°C).

    • For photostability, expose the solid standard and the neutral solution to a light source as per ICH Q1B guidelines.

  • Stress Conditions and Time Points:

    • Incubate the prepared solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For thermal and photostability, analyze after a defined period (e.g., 7 days).

  • Analysis:

    • At each time point, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by LC-HR-MS as described in Protocol 1.

  • Data Evaluation:

    • Monitor for a decrease in the peak area of the primary deuterated isotopologue.

    • Identify and quantify any significant degradation products.

    • Assess for an increase in the peak area of the unlabeled ritalinic acid, which would indicate H-D exchange.

    • The goal is to achieve 5-20% degradation to adequately evaluate stability.[6][7]

Visualizations

Experimental_Workflow Workflow for Assessing Deuterated Ritalinic Acid Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Deuterated Ritalinic Acid Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling lcms LC-HR-MS Analysis sampling->lcms degradation Assess Degradation Products lcms->degradation exchange Quantify H-D Exchange lcms->exchange stability Determine Stability Profile degradation->stability exchange->stability

Caption: Workflow for assessing deuterated ritalinic acid stability.

Troubleshooting_Logic Troubleshooting Inaccurate Results cluster_purity Purity Issues cluster_stability Stability Issues cluster_chromatography Chromatographic Issues start Inaccurate Quantitative Results check_purity Verify Isotopic Purity (HR-MS) start->check_purity check_stability Evaluate H-D Exchange start->check_stability check_chromatography Assess Analyte/IS Co-elution start->check_chromatography impure Impure Standard? check_purity->impure unstable Instability Found? check_stability->unstable no_coelution No Co-elution? check_chromatography->no_coelution contact_supplier Contact Supplier impure->contact_supplier Yes solution Accurate Results impure->solution No optimize_conditions Optimize pH, Temp, Solvent unstable->optimize_conditions Yes unstable->solution No modify_lc Adjust LC Method no_coelution->modify_lc Yes no_coelution->solution No

Caption: Logical workflow for troubleshooting inaccurate results.

References

Minimizing back-exchange of deuterium in D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the back-exchange of deuterium in D-erythro-Ritalinic acid-d10 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents).[1][2] This is a significant issue because it compromises the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS.[3][4] The loss of the deuterium label can cause an underestimation of the analyte's concentration and affect the reliability of experimental results.[1][5]

Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?

The stability of deuterium labels depends on their position within the molecule. For this compound, the deuterium atoms most prone to exchange are those attached to heteroatoms, such as the oxygen of the carboxylic acid group (-COOH) and the nitrogen of the piperidine ring (-NH-).[4][5] Deuterium on carbons adjacent to these groups can also be more labile under certain conditions.[4] Deuterium atoms on the aromatic ring are generally more stable.[3]

Q3: What are the primary factors that accelerate deuterium back-exchange?

The rate of back-exchange is influenced by several key experimental parameters:

  • pH: Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange is typically observed at a pH of approximately 2.5.[4][6][7]

  • Temperature: Higher temperatures significantly increase the rate of exchange.[4][8] Therefore, maintaining low temperatures throughout the experimental workflow is critical.[1][6]

  • Solvent Composition: Protic solvents, such as water and methanol, are sources of hydrogen and can facilitate back-exchange.[4][9] The use of aprotic solvents (e.g., acetonitrile) is recommended where possible.[9]

  • Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (high temperature, non-optimal pH, protic solvents), the greater the extent of back-exchange.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Problem 1: The peak for the unlabeled (d0) analyte is increasing in my deuterated standard solution over time.

  • Possible Cause: Deuterium back-exchange is occurring in your working solution, which is stored in the autosampler.[4]

  • Solution:

    • Verify Solvent: Ensure your standard is dissolved in a high-purity aprotic solvent like acetonitrile.[9] If the mobile phase is aqueous, minimize the time the standard spends in it before injection.

    • Check pH: The pH of your mobile phase or sample diluent may be catalyzing the exchange. The most stable pH range is typically around 2.5.[4][6]

    • Control Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to slow the rate of exchange.[6]

    • Conduct Stability Test: Perform an experiment to assess the stability of the standard in your analytical solution over time, as detailed in the protocols below.[10]

Problem 2: Inconsistent analyte/internal standard response ratio across a batch.

  • Possible Cause: The extent of back-exchange is varying between samples due to inconsistencies in sample preparation time or conditions.

  • Solution:

    • Standardize Workflow: Develop and adhere to a strict Standard Operating Procedure (SOP) for sample preparation to ensure consistent timing and handling for all samples.[6]

    • Maintain Low Temperature: Keep samples on ice or in a cooling block throughout the entire sample preparation process.[1][6]

    • Prepare Fresh: Prepare working solutions fresh and avoid prolonged storage, especially in aqueous or protic solvents.[9]

Problem 3: The deuterated standard consistently elutes slightly earlier than the unlabeled analyte.

  • Possible Cause: This is a known chromatographic phenomenon called the "isotope effect." While it may not directly indicate back-exchange, it can lead to differential matrix effects if the separation is significant.[3][5]

  • Solution:

    • Optimize Chromatography: Adjust the chromatographic gradient or mobile phase composition to achieve better co-elution of the analyte and the deuterated standard.[10] This ensures both compounds experience the same matrix effects, improving quantification accuracy.[3]

Data Presentation: Impact of Experimental Conditions

The following tables summarize the qualitative and quantitative impact of key parameters on the rate of deuterium back-exchange.

Table 1: Influence of pH on Deuterium Back-Exchange Rate

pH RangeRelative Exchange RateRecommendations
< 2.5Minimal[4][6]Optimal for quenching reactions and LC mobile phase to minimize back-exchange.
2.5 - 6.0Low to ModerateAcceptable for short durations; risk of exchange increases with time.
6.0 - 8.0Moderate to High[7]Avoid for sample storage and processing. Physiological pH can promote exchange.
> 8.0High / Rapid[11][12]Avoid. Basic conditions strongly catalyze deuterium exchange.

Table 2: Influence of Temperature on Deuterium Back-Exchange Rate

TemperatureRelative Exchange RateRecommendations
~0°CMinimal[1]Optimal for all sample preparation, quenching, and storage steps.[6]
4°C - 8°CLowRecommended for autosampler and short-term storage of solutions.[9]
Room Temperature (~25°C)ModerateIncreases risk of significant back-exchange, especially over time.[13]
> 35°CHigh / Rapid[13]Avoid. Elevated temperatures significantly accelerate back-exchange.[4]

Table 3: Recommended Solvents for this compound Solutions

Solution TypeRecommended SolventsRationale
Stock Solution Acetonitrile, Ethyl Acetate (High-Purity, Anhydrous)Aprotic solvents lack exchangeable protons and are ideal for long-term stability.[9]
Working Solution Acetonitrile, Methanol (High-Purity)Methanol is a protic solvent but often used in LC-MS. Prepare fresh and keep cold to minimize exchange.[9]
Sample Diluent Mobile Phase A or similar compositionTo ensure compatibility with the LC method. Minimize time in aqueous/protic diluents and maintain low temperature and optimal pH.

Mandatory Visualizations

Factors Influencing Deuterium Back-Exchange cluster_factors Primary Factors cluster_conditions Accelerating Conditions cluster_outcome Outcome pH pH High_pH Basic pH (>8) pH->High_pH Low_pH Acidic pH (non-optimal) pH->Low_pH Temp Temperature High_Temp High Temp (>25°C) Temp->High_Temp Solvent Solvent Protic Protic Solvents (H₂O, MeOH) Solvent->Protic Time Exposure Time Long_Time Prolonged Exposure Time->Long_Time Back_Exchange Deuterium Back-Exchange (Loss of D, Gain of H) High_pH->Back_Exchange Low_pH->Back_Exchange High_Temp->Back_Exchange Protic->Back_Exchange Long_Time->Back_Exchange Result Inaccurate Quantification Back_Exchange->Result

Caption: Key factors and conditions that promote the back-exchange of deuterium.

Workflow to Minimize Back-Exchange Start Start: Receive Standard Store 1. Store Stock Solid at ≤ -20°C in desiccator Start->Store Reconstitute 2. Reconstitute Stock in Aprotic Solvent (e.g., Acetonitrile) Store->Reconstitute A1 Avoid moisture and repeated freeze-thaw cycles Store->A1 Prepare_Work 3. Prepare Working Solution Freshly for each batch Reconstitute->Prepare_Work A2 Minimizes H source Reconstitute->A2 Sample_Prep 4. Sample Preparation - Keep samples at ~0°C - Standardize timing Prepare_Work->Sample_Prep A3 Reduces degradation and exchange in aqueous media Prepare_Work->A3 Analysis 5. LC-MS Analysis - Autosampler at 4°C - Mobile Phase pH ~2.5 Sample_Prep->Analysis A4 Low temp & consistency are critical Sample_Prep->A4 End End: Accurate Data Analysis->End A5 Low T & optimal pH minimize exchange during run Analysis->A5

References

Improving the limit of detection for ritalinic acid with D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ritalinic acid, with a focus on improving the limit of detection using D-erythro-Ritalinic acid-d10 as an internal standard.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

IssuePossible Cause(s)Suggested Solution(s)
High Variability in Ritalinic Acid Quantification Inconsistent sample preparation, matrix effects, or instrument instability.Ensure precise and consistent pipetting during sample preparation. Utilize a deuterated internal standard like this compound to compensate for matrix effects and variability in extraction recovery and instrument response. Regularly check instrument performance and calibration.
Poor Peak Shape for Ritalinic Acid Column degradation, improper mobile phase composition, or sample overload.Use a guard column to protect the analytical column. Ensure the mobile phase is correctly prepared and degassed. Try reducing the injection volume or diluting the sample.[1]
Low Signal Intensity or Inability to Reach Desired Limit of Detection (LOD) Suboptimal mass spectrometry parameters, ion suppression, or inefficient extraction.Optimize MS parameters such as capillary voltage and gas flows.[2] To mitigate ion suppression, modify the chromatographic method to separate ritalinic acid from co-eluting matrix components.[3][4] Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure for better recovery.
Retention Time Shifts Changes in mobile phase composition, column temperature fluctuations, or column aging.Prepare fresh mobile phase daily. Use a column oven to maintain a stable temperature. If the column is old, replace it.[1]
Carryover of Ritalinic Acid in Blank Injections Inadequate cleaning of the injection port or autosampler needle.Implement a rigorous wash procedure for the autosampler between injections, using a strong organic solvent.[1]

Frequently Asked Questions (FAQs)

1. How does using this compound improve the limit of detection (LOD) for ritalinic acid?

The use of a stable isotope-labeled internal standard like this compound is a crucial technique in quantitative mass spectrometry to enhance accuracy and precision, which is particularly important at low concentrations near the limit of detection (LOD).[5][6][7][8] Here's how it helps:

  • Correction for Matrix Effects: Biological samples contain complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[3][4] Since the deuterated internal standard is chemically identical to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be normalized, leading to more accurate quantification at low levels.[9]

  • Compensation for Sample Preparation Variability: During sample extraction and processing, there can be losses of the analyte. The internal standard is added at the beginning of the sample preparation process and experiences similar losses. The analyte/internal standard ratio corrects for this variability, ensuring more reliable results.

  • Improved Precision and Accuracy: By accounting for variations in injection volume and instrument response, the internal standard leads to improved precision and accuracy, which are essential for confidently determining if a signal is truly above the background noise (the definition of LOD).

While the internal standard does not lower the instrument's intrinsic detection limit, it significantly improves the reliability and accuracy of measurements at low concentrations, thereby allowing for a lower and more robust quantifiable limit (Limit of Quantification, LOQ).

2. What are typical Limits of Detection (LOD) and Quantification (LOQ) for ritalinic acid using LC-MS/MS?

The LOD and LOQ for ritalinic acid can vary depending on the biological matrix, sample preparation method, and the sensitivity of the LC-MS/MS instrument. Here is a summary of reported values from various studies:

MatrixLODLOQReference
Oral Fluid0.2 ng/mL0.5 ng/mL[5]
Oral Fluid-0.5 ng/mL[10]
Blood0.5 ng/mL0.5 ng/mL[9]
Hair1 pg/mg1 pg/mg[11]
Urine5 µg/L100 µg/L[12]
Plasma0.4 ng/mL1.3 ng/mL[13]

3. What is a general experimental protocol for the analysis of ritalinic acid using a deuterated internal standard?

The following is a generalized protocol based on common methodologies. Specific parameters should be optimized for your instrument and application.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., Blood, Urine) B Addition of This compound (Internal Standard) A->B C Protein Precipitation or Solid Phase Extraction (SPE) B->C D Evaporation and Reconstitution C->D E LC Separation D->E F Mass Spectrometry Detection (MRM) E->F G Quantification using Analyte/IS Ratio F->G H Result Reporting G->H

Caption: General workflow for ritalinic acid analysis.

Detailed Methodology

  • Sample Preparation (Solid Phase Extraction - SPE)

    • To a 1 mL aliquot of biological matrix (e.g., plasma, urine), add the this compound internal standard.

    • Precondition an SPE cartridge (e.g., mixed-mode cation exchange).

    • Load the sample onto the cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., water, methanol) to remove interferences.

    • Elute the ritalinic acid and internal standard with an elution solvent (e.g., methanol with formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a modifier like formic acid or ammonium acetate, is typical.[14]

      • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

      • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor ion to product ion transitions for both ritalinic acid and its deuterated internal standard.

Principle of Internal Standard Quantification

internal_standard cluster_process Analytical Process cluster_quant Quantification Analyte Ritalinic Acid (Unknown Amount) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Known Amount) IS->SamplePrep LCMS LC-MS/MS Measurement SamplePrep->LCMS Ratio Calculate Peak Area Ratio: (Analyte / Internal Standard) LCMS->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Caption: Using an internal standard for accurate quantification.

4. What are the key validation parameters to consider for a bioanalytical method for ritalinic acid?

According to regulatory guidelines (e.g., FDA and EMA), the following parameters should be thoroughly validated:[15][16][17][18]

  • Selectivity and Specificity: The method's ability to differentiate and quantify ritalinic acid in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting substances from the matrix on the ionization of the analyte.

  • Stability: The stability of ritalinic acid in the biological matrix under different storage and processing conditions.

  • Dilution Integrity: Ensuring that diluting a sample with a concentration above the upper limit of quantification (ULOQ) still provides an accurate result.[16]

References

Resolving co-eluting interferences in D-erythro-Ritalinic acid-d10 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-erythro-Ritalinic Acid-d10 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of this compound, a common internal standard for the quantification of its parent drug, methylphenidate, and its metabolite, ritalinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of co-eluting interferences in this compound analysis?

A1: Co-eluting interferences in the analysis of this compound can arise from several sources:

  • Isomeric Interferences: Methylphenidate has two chiral centers, resulting in four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro.[1][2] Ritalinic acid, its major metabolite, also possesses these chiral centers.[1][3] Without a chiral separation method, these isomers can co-elute, leading to inaccurate quantification. The d-threo enantiomer of methylphenidate is the pharmacologically active form.[1][3]

  • Metabolites: Other metabolites of methylphenidate or co-administered drugs can have similar retention times and mass-to-charge ratios, causing interference.[4] Phase II metabolites, in particular, can sometimes revert to the parent compound in the mass spectrometer source.[4]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine, hair) can co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate results.[5] Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[5]

  • Isobaric Interferences: Although less common with tandem mass spectrometry (MS/MS), compounds with the same nominal mass as this compound could potentially interfere if not chromatographically resolved.

Q2: Why is a chiral separation method recommended for ritalinic acid analysis?

A2: A chiral separation method is crucial for several reasons:

  • Stereoselective Metabolism: The metabolism of methylphenidate is stereoselective, meaning different isomers are processed at different rates in the body.[6]

  • Pharmacological Activity: The pharmacological effects of methylphenidate are primarily attributed to the d-threo enantiomer.[1][3]

  • Accurate Quantification: To accurately understand the pharmacokinetics and pharmacodynamics of methylphenidate, it is essential to separate and quantify the individual enantiomers of both the parent drug and its metabolite, ritalinic acid.[6][7]

Q3: What are the common sample preparation techniques to minimize interferences?

A3: Effective sample preparation is key to reducing interferences. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for removing matrix components and concentrating the analyte.[1][7][8][9][10] Different sorbents can be used to selectively retain the analyte while washing away interfering substances.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It is a classic and effective technique for sample cleanup.[11]

  • Protein Precipitation (PPT): This is a simpler but generally less clean method where a solvent is added to precipitate proteins from the sample.[12][7] It is often followed by further cleanup steps.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise the accuracy and precision of integration.

Potential Cause Troubleshooting Steps
Column Contamination 1. Flush the column with a strong solvent. 2. If the problem persists, consider replacing the column. 3. Use a guard column to protect the analytical column from contaminants.
Inappropriate Mobile Phase pH 1. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For silica-based columns, avoid pH > 7 to prevent dissolution.[13]
Injection of a too-strong solvent 1. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[13]
Extra-column Volume 1. Minimize the length and diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected to avoid dead volume.
Problem: Co-elution with an Interfering Peak

Co-elution of an interfering peak can lead to inaccurate quantification.

Potential Cause Troubleshooting Steps
Isomeric Co-elution 1. Develop or implement a chiral chromatography method. Chiral columns, such as those based on vancomycin or α1-acid glycoprotein, have been shown to be effective.[6][14] 2. Supercritical Fluid Chromatography (SFC) is another technique that can be used for chiral separations.[1][3]
Metabolite or Matrix Interference 1. Optimize the chromatographic gradient to improve separation. 2. Modify the mobile phase composition (e.g., change organic solvent, pH, or buffer concentration). 3. Improve sample cleanup using a more selective SPE sorbent or a different extraction technique. 4. For MS/MS analysis, select more specific precursor and product ion transitions.
Problem: Signal Suppression or Enhancement (Matrix Effects)

Matrix effects can significantly impact the accuracy and reproducibility of the assay.

Potential Cause Troubleshooting Steps
Co-eluting Matrix Components 1. Improve chromatographic separation to move the analyte peak away from regions of ion suppression.[15] A post-column infusion experiment can help identify these regions. 2. Enhance sample cleanup to remove interfering matrix components. Techniques like SPE are generally more effective at reducing matrix effects than protein precipitation.[12] 3. Dilute the sample to reduce the concentration of matrix components. 4. Ensure that the stable isotope-labeled internal standard (this compound) is co-eluting with the analyte to compensate for matrix effects.

Experimental Protocols

Chiral LC-MS/MS Method for Ritalinic Acid Enantiomers

This protocol is a representative example for the chiral separation of ritalinic acid enantiomers in a biological matrix.

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of sample (e.g., plasma, urine), add an internal standard solution.

    • Perform protein precipitation by adding an appropriate volume of a precipitating agent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., a polymeric reversed-phase sorbent).[9]

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a stronger organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A chiral column, for example, a vancomycin-based column.[14]

    • Mobile Phase: A gradient of two solvents, for example, 0.02% ammonium formate in water and acetonitrile.[16]

    • Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-20 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11][16]

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • Transitions: Monitor specific precursor-to-product ion transitions for each enantiomer and the internal standard.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods for ritalinic acid analysis.

Parameter Blood/Plasma Urine Hair
Linear Range 0.5 - 500 ng/g[7]5 - 5000 µg/L[16]1 - 100 pg/mg[17]
Limit of Quantification (LOQ) 0.5 ng/mL[14]100 µg/L[16]1 pg/mg[17]
Extraction Recovery >79%[14]Essentially quantitative with SPE.[18]Not specified, but a simple methanol extraction is used.[17]
Precision (%CV) < 15%[7]< 8%[16]Not specified, but described as "acceptable".[17]
Accuracy/Bias 89-94%[7]≤ ±20%[16]Not specified, but described as "acceptable".[17]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Analytical Issue Observed (e.g., Co-elution, Poor Peak Shape) CheckSystem Check System Suitability (Pressure, Baseline) Problem->CheckSystem ReviewMethod Review Method Parameters (Gradient, Sample Prep) CheckSystem->ReviewMethod IsolateVariable Isolate Potential Cause (e.g., Column, Sample Matrix) ReviewMethod->IsolateVariable OptimizeChroma Optimize Chromatography (e.g., New Column, Modify Mobile Phase) IsolateVariable->OptimizeChroma Chromatographic Issue ImproveSamplePrep Improve Sample Preparation (e.g., Different SPE, LLE) IsolateVariable->ImproveSamplePrep Sample-related Issue AdjustMS Adjust MS/MS Parameters (e.g., New Transitions) IsolateVariable->AdjustMS Detection Issue Validate Re-validate Method (Accuracy, Precision) OptimizeChroma->Validate ImproveSamplePrep->Validate AdjustMS->Validate

Caption: A logical workflow for troubleshooting analytical issues.

CoElutionResolution cluster_chromatography Chromatographic Optimization cluster_sample_prep Sample Preparation Enhancement Start Co-eluting Interference Detected ModifyGradient Modify Elution Gradient Start->ModifyGradient OptimizeSPE Optimize SPE Method Start->OptimizeSPE ChangeMobilePhase Adjust Mobile Phase (pH, Organic Solvent) ModifyGradient->ChangeMobilePhase ChangeColumn Switch to Chiral Column Resolved Interference Resolved ChangeColumn->Resolved If Isomeric ChangeMobilePhase->ChangeColumn ChangeMobilePhase->OptimizeSPE TryLLE Implement Liquid-Liquid Extraction OptimizeSPE->TryLLE TryLLE->Resolved

Caption: Decision tree for resolving co-eluting interferences.

References

Certificate of analysis interpretation for D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-erythro-Ritalinic acid-d10 as an internal standard in analytical assays.

Product Information and Typical Certificate of Analysis Data

This compound is the deuterated form of D-erythro-Ritalinic acid, a metabolite of Methylphenidate.[1][2][3] It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to ensure accuracy and precision.[4]

Quantitative Data Summary

The following tables represent typical data found on a Certificate of Analysis for this compound.

Identifier Value
Chemical Name (2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid[1][5]
CAS Number 1330166-48-7[2]
Molecular Formula C₁₃H₇D₁₀NO₂[2]
Molecular Weight 229.34 g/mol [2]
Analytical Data Specification Typical Value
Chemical Purity (HPLC) ≥98%99.5%
Isotopic Purity (MS) ≥98%99.2%
Isotopic Enrichment ≥98 atom % D99.6 atom % D
Physical Properties Description
Appearance A solid at room temperature.[1]
Solubility Soluble in DMSO.[1]
Storage Store at -20°C for long-term stability.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of the internal standard for use in LC-MS/MS analysis.

Materials:

  • This compound solid

  • Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount (e.g., 1 mg) of this compound solid.

    • Quantitatively transfer the solid to a volumetric flask (e.g., 1 mL).

    • Dissolve the solid in a small amount of methanol and vortex to ensure complete dissolution.

    • Bring the solution to the final volume with methanol.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution.

    • For a 10 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring the solution to the final volume with the appropriate solvent (e.g., mobile phase or reconstitution solvent).

    • This working solution is now ready to be spiked into samples and calibration standards.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a stable isotope-labeled internal standard for the quantitative analysis of D-erythro-Ritalinic acid and its parent drug, Methylphenidate, in biological matrices by LC-MS/MS.[2][3]

Q2: Why is a deuterated internal standard like this compound preferred in mass spectrometry?

A2: Deuterated standards are considered the gold standard because their physicochemical properties are very similar to the unlabeled analyte. This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variations in the analytical process, such as matrix effects and ion suppression.[4]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, it is recommended to store the solid powder at -20°C.[1] Solutions should also be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation and degradation.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting Peaks

  • Question: I am observing tailing, fronting, or splitting of the this compound peak in my chromatogram. What could be the cause?

  • Answer: Poor peak shape can result from several factors including column contamination, a void in the column, or an injection solvent that is stronger than the mobile phase.[6]

    • Troubleshooting Steps:

      • Column Health: Check for column contamination by back-flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[6]

      • Mobile Phase Compatibility: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[6]

      • System Flush: Perform a system flush with a strong solvent like isopropanol (with the column removed) to clean the LC system of potential contaminants.[6]

Issue 2: Inaccurate or Inconsistent Quantitative Results

  • Question: My quantitative results for the analyte are inconsistent even when using this compound as an internal standard. What are the potential issues?

  • Answer: Inconsistent results can arise from a lack of co-elution between the analyte and the internal standard, differential matrix effects, or issues with the purity of the standard.

    • Troubleshooting Steps:

      • Verify Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. Overlay the chromatograms of the analyte and the internal standard to confirm they co-elute. If they are separated, this can lead to differential matrix effects where one compound experiences different ion suppression or enhancement than the other.

      • Adjust Chromatography: If separation is observed, consider adjusting the mobile phase composition or gradient to achieve co-elution.

      • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the degree of ion suppression or enhancement for both the analyte and the internal standard to ensure the internal standard is adequately compensating for matrix effects.

Issue 3: Low Signal Intensity of the Internal Standard

  • Question: The signal intensity for this compound is much lower than expected. What should I check?

  • Answer: Low signal intensity can be due to degradation of the standard, incorrect concentration, or inefficient ionization.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Prepare a fresh stock and working solution from the solid material to rule out degradation or evaporation of the solvent in older solutions.

      • Optimize Mass Spectrometer Parameters: Ensure the ion source parameters (e.g., spray voltage, gas flows, and temperature) are optimized for the ionization of this compound.

      • Check for Contamination: Contamination in the LC-MS system can lead to ion suppression, reducing the signal intensity. Perform a system clean-up.[7]

Visualizations

cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing node_stock Prepare D-erythro-Ritalinic acid-d10 Stock Solution node_working Prepare Working Internal Standard (IS) Solution node_stock->node_working node_spike Spike Sample with IS node_working->node_spike node_sample Biological Sample (e.g., Plasma, Urine) node_sample->node_spike node_extract Sample Extraction (e.g., SPE, LLE) node_spike->node_extract node_inject Inject Extracted Sample node_extract->node_inject node_lc Chromatographic Separation (LC System) node_inject->node_lc node_ms Mass Spectrometric Detection (MS/MS) node_lc->node_ms node_integrate Peak Integration (Analyte and IS) node_ms->node_integrate node_ratio Calculate Peak Area Ratio (Analyte/IS) node_integrate->node_ratio node_curve Generate Calibration Curve node_ratio->node_curve node_quantify Quantify Analyte Concentration node_curve->node_quantify

Caption: Experimental workflow for quantitative analysis using this compound.

start Inconsistent Quantitative Results q1 Are analyte and IS peaks co-eluting? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Adjust chromatography to achieve co-elution q2 Is isotopic purity of IS confirmed? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Verify purity via MS or request new standard q3 Are matrix effects differential? a2_yes->q3 a3_yes Yes q3->a3_yes Optimize sample cleanup or modify chromatography a3_no No q3->a3_no end_node Review other experimental parameters a3_no->end_node

Caption: Troubleshooting logic for inconsistent quantitative results.

References

Storage and handling best practices for D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of D-erythro-Ritalinic acid-d10.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. For shorter periods, storage at 2-8°C in a refrigerator is also acceptable.[1] Some suppliers recommend freezing for optimal preservation. It is also noted to be hygroscopic and should be stored under an inert atmosphere.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions in organic solvents such as methanol or DMSO, storage at -20°C is recommended and can maintain stability for up to one month. For longer-term storage of up to six months, -80°C is advised.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as methanol and DMSO.[1][2] For biological experiments, it can be prepared in various formulations, including suspensions in carboxymethyl cellulose or dissolved in PEG400.[1]

Q4: Is this compound light sensitive?

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Improper storage.

    • Troubleshooting Step: Verify that the compound has been stored at the recommended temperature and protected from moisture. As it is hygroscopic, absorption of water can alter the concentration of your stock solutions.

  • Possible Cause 2: Compound degradation.

    • Troubleshooting Step: In biological samples, the parent drug, methylphenidate, can degrade to ritalinic acid, potentially altering the concentration of your standard.[3] Ensure that biological samples are stored at -20°C to minimize this degradation.[3]

  • Possible Cause 3: Inaccurate solution preparation.

    • Troubleshooting Step: Review the solution preparation protocol. Ensure the correct solvent was used and that the compound was fully dissolved. If making a suspension, ensure it is homogenous before use.

Issue 2: The compound appears discolored or has changed its physical appearance.

  • Possible Cause: Contamination or degradation.

    • Troubleshooting Step: Do not use the compound. Contact the supplier for a replacement. To prevent this, always use clean spatulas and glassware and store the compound under the recommended conditions.

Issue 3: Difficulty dissolving the compound.

  • Possible Cause 1: Use of an inappropriate solvent.

    • Troubleshooting Step: Confirm that you are using a recommended solvent such as methanol or DMSO.[1][2]

  • Possible Cause 2: Low temperature of the solvent.

    • Troubleshooting Step: Allow the solvent to reach room temperature before attempting to dissolve the compound. Sonication may also aid in dissolution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid-20°CLong-term (up to 3 years)[1]Hygroscopic, store under inert atmosphere
Solid2-8°CShort-term (up to 2 years)[1]Hygroscopic, store under inert atmosphere
In Solvent-80°CUp to 6 months[1]
In Solvent-20°CUp to 1 month[1]

Table 2: Stability of Ritalinic Acid in Biological Samples

Storage TemperatureStability DurationObservation
25°C (Room Temperature)24 hoursRitalinic acid concentrations increased by 53% due to the breakdown of methylphenidate.[3]
4°C (Refrigerated)1 weekAnalytes were stable.[3]
-20°C (Frozen)5 monthsAll analytes were stable.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution (1 mg/mL in Methanol)

  • Materials: this compound, Methanol (HPLC grade), analytical balance, volumetric flask, amber vial.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of the compound using an analytical balance.

    • Transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add a small amount of methanol to the flask to dissolve the compound.

    • Once dissolved, add methanol to the flask until it reaches the calibration mark.

    • Mix the solution thoroughly by inverting the flask several times.

    • Transfer the stock solution to a labeled amber vial for storage.

    • Store the stock solution at -20°C or -80°C as required.

Protocol 2: General Procedure for Spiking Biological Samples

  • Materials: this compound stock solution, biological matrix (e.g., plasma, urine), precision pipettes.

  • Procedure:

    • Thaw the biological matrix and the this compound stock solution.

    • Vortex the stock solution to ensure homogeneity.

    • Using a calibrated pipette, add a small, precise volume of the stock solution to the biological matrix to achieve the desired final concentration.

    • Vortex the spiked sample to ensure uniform distribution of the standard.

    • Proceed with your analytical method (e.g., SPE, LC-MS/MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve store_solid Store Solid at -20°C weigh->store_solid spike Spike Sample dissolve->spike extract Extract Analyte spike->extract analyze LC-MS/MS Analysis extract->analyze store_solution Store Solution at -80°C analyze->store_solution

Caption: Experimental workflow for using this compound.

troubleshooting_tree start Inconsistent Results storage Check Storage Conditions start->storage degradation Consider Compound Degradation start->degradation prep Review Solution Preparation start->prep storage_temp Verify Temperature (-20°C solid, -80°C solution) storage->storage_temp storage_moisture Check for Moisture Exposure (Hygroscopic) storage->storage_moisture degradation_bio Analyte stable in sample? (Store samples at -20°C) degradation->degradation_bio prep_solvent Correct Solvent Used? (Methanol, DMSO) prep->prep_solvent prep_dissolution Complete Dissolution? prep->prep_dissolution

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Validation & Comparative

Comparison of D-erythro-Ritalinic acid-d10 and threo-Ritalinic acid-d10 as internal standards

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of D-erythro-Ritalinic acid-d10 and threo-Ritalinic acid-d10 for use as internal standards in the quantitative analysis of methylphenidate and its metabolites.

This guide provides a comprehensive comparison of this compound and threo-Ritalinic acid-d10 for their application as internal standards in analytical methodologies. The focus is on their performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of methylphenidate and its primary metabolite, ritalinic acid, in biological matrices. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Stereoisomers in Bioanalysis

Methylphenidate has two chiral centers, resulting in four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The pharmacological activity is primarily associated with the d-threo-isomer. Consequently, its major metabolite, ritalinic acid, also exists as these four stereoisomers. When using a stable isotope-labeled internal standard, the ideal choice is a deuterated version of the analyte itself to ensure similar physicochemical properties, such as extraction recovery and chromatographic retention time, and to compensate for matrix effects.

This guide examines the suitability of two deuterated diastereomers of ritalinic acid, this compound and threo-Ritalinic acid-d10, as internal standards. While threo-Ritalinic acid-d10 is widely documented in scientific literature, a notable scarcity of published data exists for the use and performance of this compound as an internal standard.

Performance Data of threo-Ritalinic Acid-d10

The racemic form, (±)-threo-Ritalinic acid-d10, is a commonly used internal standard for the quantification of ritalinic acid and methylphenidate in various biological samples. Below is a summary of its performance characteristics as reported in published analytical method validation studies.

ParameterMatrixMethodReported Performance
Linearity Oral FluidLC-MS/MSQuadratic calibration curve (weighting of 1/x)
BloodLC-MS/MSLinear in the range of 0.5 to 500 ng/g
UrineLC-MS/MSLinear over the concentration range 5-5000 µg/L (r>0.997)[1]
Precision Oral FluidLC-MS/MSIntra- and inter-day imprecision no greater than ±12%[2]
BloodLC-MS/MSCoefficients of variation ≤ 15%
UrineLC-MS/MSIntra- and inter-day coefficients of variation <8%[1]
Accuracy Oral FluidLC-MS/MSIntra- and inter-day bias no greater than ±12%[2]
BloodLC-MS/MS89 to 94%
UrineLC-MS/MSBias was ≤ ±20%[1]
Limit of Quantification (LOQ) Oral FluidLC-MS/MS0.5 ng/mL[2]
BloodLC-MS/MS0.5 ng/g
UrineLC-MS/MS100 µg/L[1]
Matrix Effects Oral FluidLC-MS/MSMinimized through the use of internal standard based quantitation[2]
UrineLC-MS/MSUp to 140% but were accounted for by the internal standard[1]

Performance Data of this compound

A comprehensive review of scientific literature did not yield published studies that have utilized and reported validation data for this compound as an internal standard in bioanalytical methods. While this deuterated isomer is commercially available for research purposes, its performance characteristics (linearity, precision, accuracy, etc.) have not been documented in the accessible literature.

The absence of such data precludes a direct, evidence-based comparison of its performance against the widely used threo-Ritalinic acid-d10.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of methylphenidate and ritalinic acid using (±)-threo-Ritalinic acid-d10 as an internal standard, based on common practices in the cited literature.

1. Sample Preparation (Dilute-and-Shoot for Oral Fluid)

  • Collect oral fluid specimens using a collection device.

  • Process and dilute the specimen.

  • Fortify the diluted sample with an internal standard working solution containing (±)-threo-Ritalinic acid-d10.

2. Sample Preparation (Solid Phase Extraction for Blood/Urine)

  • Pre-treat the biological sample (e.g., protein precipitation for blood).

  • Add the internal standard working solution containing (±)-threo-Ritalinic acid-d10.

  • Perform solid-phase extraction (SPE) to isolate the analytes and internal standard.

  • Elute the analytes and internal standard from the SPE cartridge.

  • Evaporate the eluate and reconstitute in the mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography: Employ a suitable C18 or similar reversed-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for ritalinic acid and threo-Ritalinic acid-d10 in multiple reaction monitoring (MRM) mode.

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (Oral Fluid, Blood, Urine) add_is Add threo-Ritalinic acid-d10 (IS) start->add_is extraction Extraction (Dilution or SPE) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Peak Area Ratio vs. Conc.) ms->quant result Final Concentration quant->result

Caption: A generalized workflow for the bioanalysis of ritalinic acid using a deuterated internal standard.

logical_relationship ritalinic_acid Ritalinic Acid prop1 Similar Extraction Recovery prop2 Co-elution in Chromatography prop3 Similar Ionization Efficiency prop4 No Isotopic Crosstalk threo_d10 threo-Ritalinic acid-d10 threo_d10->prop1 threo_d10->prop2 threo_d10->prop3 threo_d10->prop4 erythro_d10 This compound erythro_d10->prop1 erythro_d10->prop2 erythro_d10->prop3 erythro_d10->prop4

Caption: The relationship between an analyte and its ideal internal standard, highlighting the expected (solid lines) and theoretical (dashed lines) similarities.

Discussion and Conclusion

The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods. For the analysis of ritalinic acid, (±)-threo-Ritalinic acid-d10 has been demonstrated to be a reliable and effective internal standard across various biological matrices. Its performance has been well-documented in multiple studies, providing a solid foundation for its use in clinical and forensic toxicology.

In theory, this compound, as a stereoisomer of the analyte, could also serve as a suitable internal standard. However, the lack of published experimental data on its use and validation makes it difficult to recommend its application without prior, rigorous in-house validation. The chromatographic separation of diastereomers (threo vs. erythro) can vary significantly depending on the analytical conditions. If the erythro and threo forms are chromatographically separated, the D-erythro-d10 isomer would not be an ideal internal standard for the quantification of the threo- form of ritalinic acid, as it would not co-elute and therefore may not adequately compensate for matrix effects at the specific retention time of the analyte.

Recommendation:

  • For established and validated methods, (±)-threo-Ritalinic acid-d10 is the recommended internal standard for the quantification of ritalinic acid, supported by a substantial body of scientific literature.

  • The use of This compound as an internal standard would require a full method development and validation to demonstrate its suitability, with particular attention to its chromatographic behavior relative to the threo-isomers of ritalinic acid. Without such data, its performance remains theoretical.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ritalinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ritalinic acid, the primary metabolite of methylphenidate (Ritalin), is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparative overview of commonly employed analytical techniques for ritalinic acid quantification, with a focus on their performance characteristics and experimental protocols. While direct cross-validation studies comparing multiple methods on the same sample sets are not extensively published, this guide synthesizes data from individual validation reports to facilitate an objective comparison.

Overview of Analytical Methods

The principal methods for the quantification of ritalinic acid in biological matrices include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors.

  • LC-MS/MS has emerged as the gold standard due to its high sensitivity, selectivity, and applicability to a wide range of biological matrices including blood, plasma, urine, oral fluid, and hair.[1][2][3][4][5][6][7][8]

  • GC-MS is a robust technique, though it often requires derivatization of the analyte to improve volatility and chromatographic performance.[9]

  • HPLC methods, often coupled with UV or chemiluminescence detection, offer a more accessible alternative, although they may lack the sensitivity and specificity of mass spectrometric techniques.[10][11][12]

Comparative Performance Data

The following tables summarize the quantitative performance data for various analytical methods used for ritalinic acid quantification as reported in the literature.

Table 1: Performance Characteristics of LC-MS/MS Methods for Ritalinic Acid Quantification

Biological MatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (%)Precision (% CV)Reference
Whole Blood0.5 - 500 ng/g0.5 ng/g89 - 94< 15[1][3][6]
Hair1 - 100 pg/mg1 pg/mgNot ReportedNot Reported[2]
Oral Fluid0.5 - 50 ng/mL0.5 ng/mL> 92.3< 18.7[13]
Oral Fluid0.25 - 125 ng/mL0.25 ng/mLNot ReportedNot Reported[7]
Urine100 - 5000 µg/L100 µg/L≤ ±20< 8[5]
Plasma10 - 1500 ng/mL10 ng/mLNot ReportedNot Reported[7]

Table 2: Performance Characteristics of Other Analytical Methods for Ritalinic Acid Quantification

MethodBiological MatrixLimit of Detection (LOD)Linearity RangeAdditional DetailsReference
HPLC-PO-CLRat Plasma0.4 ng/mLNot ReportedInvolves derivatization with DBD-F.[10][11]
GC-MSUrineNot ReportedNot ReportedRequires chiral derivatization.[9]

Experimental Workflows and Protocols

A generalized workflow for the validation and cross-comparison of analytical methods for ritalinic acid is depicted below. This process ensures that any new or alternative method provides results that are comparable to an established reference method.

CrossValidationWorkflow cluster_Reference Reference Method Validation cluster_Alternative Alternative Method Validation cluster_CrossValidation Cross-Validation Ref_Method Establish Validated Reference Method (e.g., LC-MS/MS) Ref_Params Determine Performance: - Linearity - Accuracy - Precision - LOQ/LOD Ref_Method->Ref_Params Sample_Analysis Analyze Identical Sample Sets with Both Methods Ref_Params->Sample_Analysis Reference Data Alt_Method Develop Alternative Method (e.g., HPLC, GC-MS) Alt_Params Determine Performance: - Linearity - Accuracy - Precision - LOQ/LOD Alt_Method->Alt_Params Alt_Params->Sample_Analysis Alternative Data Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, correlation) Sample_Analysis->Data_Comparison Conclusion Conclusion on Method Interchangeability Data_Comparison->Conclusion Assess Comparability

Workflow for Cross-Validation of Analytical Methods.
Detailed Experimental Protocols

1. LC-MS/MS Method for Ritalinic Acid in Whole Blood [1][3][6]

  • Sample Preparation: Automated protein precipitation followed by solid-phase extraction.

  • Chromatography: Chiral-AGP column (100 x 4.0 mm, 5 µm) with an isocratic mobile phase of 10 mM ammonium formate and 0.4% isopropanol (pH 5.4).[6]

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

2. LC-MS/MS Method for Ritalinic Acid in Hair [2]

  • Sample Preparation: Methanol extraction from 10 mg of hair.

  • Chromatography and Mass Spectrometry: Details not fully specified in the abstract, but a sensitive and reliable liquid chromatography-tandem mass spectrometry method was developed.

  • Validation: The method demonstrated good linearity in the range of 1–100 pg/mg with acceptable precision and accuracy.

3. HPLC with Peroxyoxalate Chemiluminescence (PO-CL) Detection for Ritalinic Acid in Rat Plasma [10][11]

  • Sample Preparation: Deproteinized plasma is dried and labeled with 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F). The labeled sample is then cleaned up using solid-phase extraction.

  • Chromatography: ODS column with a gradient elution of acetonitrile and imidazole-HNO3 buffer.

  • Detection: Peroxyoxalate chemiluminescence detection.

4. Enantiospecific GC-MS Analysis of Ritalinic Acid in Urine [9]

  • Sample Preparation: Involves chiral derivatization using N-trifluoroacetyl-l-prolyl chloride (TFP-Cl).

  • Chromatography: DB-5 fused-silica column (30 m × 0.32 mm, 0.25 µm film thickness).

  • Mass Spectrometry: Electron impact (EI) ionization with selected ion monitoring (SIM).

Conclusion

The choice of an analytical method for ritalinic acid quantification should be guided by the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for a wide range of applications, from clinical monitoring to forensic analysis. While direct cross-validation studies are limited, the compiled data in this guide provides a foundation for researchers to compare the performance of different methods and select the one that best fits their needs. For ensuring consistency and comparability of results, especially when transitioning between methods or laboratories, a rigorous cross-validation as outlined in the workflow is highly recommended.

References

A Comparative Guide to the Inter-laboratory Analysis of Methylphenidate and its Metabolite, Ritalinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of methylphenidate (MPH) and its primary metabolite, ritalinic acid (RA), in biological matrices. The information is compiled for researchers, scientists, and drug development professionals to facilitate laboratory performance assessment and method selection. While comprehensive, direct inter-laboratory comparison studies on MPH and RA analysis are not frequently published in detail, this guide synthesizes data from various validated methods to present a performance benchmark.

Data Presentation: A Comparative Summary of Analytical Methods

The following tables summarize the quantitative performance of various analytical methods for the determination of methylphenidate and ritalinic acid. These methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are benchmarked by their linearity, limits of quantification (LOQ), and precision.

Table 1: Performance Characteristics of Methylphenidate (MPH) Analysis in Biological Samples

Biological MatrixAnalytical MethodLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Precision (%CV)
Blood/PlasmaLC-MS/MS0.2 - 300.5<15
Oral FluidLC-MS/MS1 - 500Not Specified<12.5
UrineLC-MS/MS0.005 - 50.1<8
Plasma (Enantiomers)HPLC-UV1.25 - 20 (µg/mL)1.25 (µg/mL)9.1 - 11.9
Whole Blood (Enantiomers)LC-MS/MS0.5 - 500 (ng/g)Not Specified<15

Table 2: Performance Characteristics of Ritalinic Acid (RA) Analysis in Biological Samples

Biological MatrixAnalytical MethodLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Precision (%CV)
Blood/PlasmaLC-MS/MS10 - 1500Not Specified<15
Oral FluidLC-MS/MS0.25 - 125Not Specified<12.5
UrineLC-MS/MS0.005 - 50.1<8
Whole Blood (Enantiomers)LC-MS/MS0.5 - 500 (ng/g)Not Specified<15

It is important to note that organizations like the College of American Pathologists (CAP) offer proficiency testing (PT) programs for forensic drug testing, which may include methylphenidate.[1][2][3] These programs are a key tool for laboratories to assess their performance against their peers, although the detailed results are typically available only to participants.[4][5]

Experimental Protocols: Validated Methodologies

The following sections detail common experimental protocols for the analysis of methylphenidate and ritalinic acid in biological samples, primarily based on LC-MS/MS techniques which are favored for their sensitivity and specificity.[6][7][8]

1. Sample Preparation: Protein Precipitation

A widely used and straightforward method for plasma, blood, and oral fluid samples is protein precipitation.[7]

  • Procedure: To 100 µL of the biological sample, add 200 µL of a precipitating agent, such as a zinc sulfate solution in methanol.

  • Internal Standards: Corresponding deuterated internal standards for both methylphenidate and ritalinic acid are added prior to precipitation for accurate quantification.[7]

  • Extraction: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Analysis: The resulting supernatant is collected and can be directly injected into the LC-MS/MS system or subjected to further cleanup steps like solid-phase extraction (SPE).

2. Sample Preparation: Dilution (for Urine)

For urine samples, a simple dilution is often sufficient.[8]

  • Procedure: Urine samples are diluted with water.

  • Internal Standards: An internal standard, such as d₆-amphetamine, is added to the diluted sample.[8]

  • Analysis: The diluted sample is then ready for injection into the LC-MS/MS system.

3. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatography: Separation is typically achieved on a C18 or a PFP propyl column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.02% ammonium formate) and an organic component (e.g., acetonitrile).[8][9]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[7][8] Specific precursor-to-product ion transitions for methylphenidate, ritalinic acid, and their respective internal standards are monitored for quantification.

Mandatory Visualizations

Metabolic Pathway of Methylphenidate

The primary metabolic pathway of methylphenidate involves the hydrolysis of the methyl ester group to form ritalinic acid. This reaction is catalyzed by the enzyme carboxylesterase 1 (CES1).[10] Ritalinic acid is the major, inactive metabolite, with approximately 80% of a methylphenidate dose being excreted in the urine as this compound.[9]

Methylphenidate Methylphenidate Ritalinic_Acid Ritalinic_Acid Methylphenidate->Ritalinic_Acid Hydrolysis CES1 Carboxylesterase 1 (CES1) CES1->Methylphenidate

Metabolism of Methylphenidate to Ritalinic Acid

General Experimental Workflow for MPH and RA Analysis

The following diagram illustrates a typical workflow for the analysis of methylphenidate and ritalinic acid in a clinical or forensic laboratory setting.

cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample_Receipt Sample Receipt Accessioning Accessioning & LIMS Entry Sample_Receipt->Accessioning Sample_Prep Sample Preparation (e.g., Protein Precipitation) Accessioning->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Review LCMS_Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Analytical Workflow for Methylphenidate and Ritalinic Acid

References

Comparative Performance Analysis of D-erythro-Ritalinic Acid-d10 in Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of D-erythro-Ritalinic acid-d10's performance, focusing on linearity and recovery in bioanalytical studies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on internal standard selection for the quantification of ritalinic acid, the primary metabolite of methylphenidate. While the prompt specified "this compound," the predominant commercially available and scientifically cited deuterated internal standard is the racemic mixture "(±)-threo-Ritalinic acid-d10." This guide will focus on the performance data available for this widely used threo-isomer.

Data Presentation: Linearity and Recovery

The following tables summarize the linearity and recovery data for ritalinic acid analysis using (±)-threo-Ritalinic acid-d10 as an internal standard in various biological matrices. For comparative purposes, data for alternative internal standards, when available in the literature, are also included.

Table 1: Linearity of Ritalinic Acid Quantification using Different Internal Standards

Internal StandardAnalyteMatrixLinearity RangeCorrelation Coefficient (r)Reference
(±)-threo-Ritalinic acid-d10 Ritalinic AcidOral Fluid0.5 - 125 ng/mLNot Specified[1]
(±)-threo-Ritalinic acid-d10 Ritalinic AcidBlood/Plasma10 - 1500 ng/mLNot Specified[1]
(±)-threo-Ritalinic acid-d10 Ritalinic Acid EnantiomersWhole Blood0.5 - 500 ng/gNot Specified[2]
(±)-threo-Ritalinic acid-d10 Ritalinic AcidOral Fluid0.5 - 50 ng/mL (Quadratic)Not Specified[3]
d6-AmphetamineRitalinic AcidUrine5 - 5000 µg/L>0.997[4]
3,4-Methylenedioxypropylamphetamine (MDPA)Ritalinic AcidPlasma, Urine, Oral Fluid, Sweat0.5 - 50 ng/mL (Plasma/Urine/Oral Fluid), 1 - 50 ng/patch (Sweat)>0.99[5]

Table 2: Recovery of Ritalinic Acid using Different Internal Standards

Internal StandardAnalyteMatrixExtraction MethodMean Recovery (%)Reference
Deuterated Ritalinic Acid Ritalinic AcidMonkey PlasmaSolid Phase Extraction60%[6]
3,4-Methylenedioxypropylamphetamine (MDPA)Ritalinic AcidPlasmaAcetonitrile Precipitation67.9 - 90.3%[5]
3,4-Methylenedioxypropylamphetamine (MDPA)Ritalinic AcidUrineAcetonitrile Precipitation36.3 - 92.4%[5]
3,4-Methylenedioxypropylamphetamine (MDPA)Ritalinic AcidOral FluidAcetonitrile Precipitation75.2 - 88.1%[5]
3,4-Methylenedioxypropylamphetamine (MDPA)Ritalinic AcidSweatAcetonitrile Precipitation70.5 - 85.4%[5]

Note on Performance: The use of a deuterated internal standard like (±)-threo-Ritalinic acid-d10 is generally considered the gold standard for mass spectrometry-based quantification. This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in extraction.[7][8] Alternative internal standards like d6-amphetamine and MDPA can also provide reliable quantification but may not perfectly mimic the extraction and ionization behavior of ritalinic acid, potentially leading to less accurate results.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for sample preparation in bioanalytical studies of ritalinic acid.

Protocol 1: Protein Precipitation (for Blood, Plasma, and Oral Fluid)

This method is rapid and straightforward, suitable for high-throughput analysis.

  • Sample Aliquoting: Transfer 100 µL of the biological sample (blood, plasma, or oral fluid) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the (±)-threo-Ritalinic acid-d10 internal standard solution to each sample.

  • Protein Precipitation: Add 200 µL of a precipitating agent (e.g., acetonitrile or a solution of zinc sulfate in methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis. This step helps to concentrate the analyte and remove residual organic solvent.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Protocol 2: Solid Phase Extraction (SPE) (for Plasma)

SPE offers cleaner extracts compared to protein precipitation, which can be beneficial for reducing matrix effects and improving sensitivity.

  • Sample Pre-treatment: Dilute 1 mL of plasma with a suitable buffer (e.g., phosphate buffer).

  • Internal Standard Spiking: Add the (±)-threo-Ritalinic acid-d10 internal standard to the diluted sample.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

Protocol 3: Dilute-and-Shoot (for Oral Fluid and Urine)

This is the simplest and fastest method, suitable for samples with relatively low protein content.

  • Sample Collection: Collect oral fluid using a collection device or obtain a urine sample.

  • Dilution: Dilute an aliquot of the sample with a diluent solution containing the (±)-threo-Ritalinic acid-d10 internal standard. The diluent is typically the initial mobile phase of the chromatographic method.

  • Vortexing: Vortex the mixture to ensure homogeneity.

  • Centrifugation (Optional): Centrifuge the diluted sample to pellet any particulate matter.

  • Analysis: Directly inject the supernatant into the LC-MS/MS system.[3][4]

Visualizations

The following diagrams illustrate the experimental workflows described above.

Protein_Precipitation_Workflow cluster_SamplePrep Protein Precipitation Sample Biological Sample (100 µL) IS Add Internal Standard ((±)-threo-RA-d10) Sample->IS Spike Precipitate Add Precipitating Agent (e.g., Acetonitrile) IS->Precipitate Mix Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Separate Evaporate Evaporate & Reconstitute Supernatant->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: Workflow for Protein Precipitation.

Solid_Phase_Extraction_Workflow cluster_SPE Solid Phase Extraction Sample Biological Sample (e.g., Plasma) Pretreat Pre-treat Sample (e.g., Dilute) Sample->Pretreat IS Add Internal Standard ((±)-threo-RA-d10) Pretreat->IS Spike Load Load Sample IS->Load Condition Condition SPE Cartridge Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: Workflow for Solid Phase Extraction.

Dilute_and_Shoot_Workflow cluster_Dilute Dilute-and-Shoot Sample Biological Sample (Oral Fluid/Urine) Dilute Dilute with IS Solution Sample->Dilute Vortex Vortex Dilute->Vortex Analysis Direct LC-MS/MS Analysis Vortex->Analysis

Caption: Workflow for Dilute-and-Shoot.

References

A Comparative Guide to LC-MS/MS and GC/MS Methods for Ritalinic Acid Analysis Utilizing D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of ritalinic acid, the primary metabolite of methylphenidate (Ritalin), is crucial for pharmacokinetic, toxicological, and forensic studies. The choice of analytical methodology is a critical decision that impacts sensitivity, specificity, and sample throughput. This guide provides a detailed comparison of two powerful techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS), for the determination of ritalinic acid, with a focus on the use of D-erythro-Ritalinic acid-d10 as an internal standard to ensure accuracy and precision.

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters reported for LC-MS/MS and GC/MS methods in the analysis of ritalinic acid. These values are indicative of the typical performance of each technique and may vary based on the specific instrumentation, matrix, and experimental conditions.

ParameterLC-MS/MSGC/MS
Limit of Detection (LOD) 0.1 - 1 pg/mg (hair)[1][2], 0.5 ng/mL (blood)[3], 5 µg/L (urine)[4]20 pg/mg (hair)[1], 2.0 µg/L (serum)[5]
Limit of Quantitation (LOQ) 1 pg/mg (hair)[1][2], 0.5 ng/mL (blood)[3], 100 µg/L (urine)[4]10 ng/mL (urine)[6]
Linearity Range 1 - 100 pg/mg (hair)[1][2], 0.5 - 500 ng/g (blood)[3][7]100 - 1000 nM (urine)[8]
Precision (%CV) <15%[3][7]<15%[5]
Accuracy (%Bias) 89 - 94%[3][7]Not explicitly stated in reviewed sources

Experimental Protocols

LC-MS/MS Methodology

The analysis of ritalinic acid by LC-MS/MS generally involves a straightforward "dilute-and-shoot" approach or a simple protein precipitation step, followed by direct injection into the LC-MS/MS system. The inherent polarity of ritalinic acid makes it well-suited for reversed-phase liquid chromatography.

Sample Preparation:

  • Internal Standard Spiking: To a known volume of the biological sample (e.g., plasma, urine, or hair digest), a precise amount of this compound internal standard solution is added.

  • Protein Precipitation (for plasma/blood): An organic solvent such as acetonitrile or methanol is added to the sample to precipitate proteins.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to an autosampler vial for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 or similar reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is the most common technique.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor ion of ritalinic acid and its corresponding product ion, as well as the transitions for the deuterated internal standard.

GC/MS Methodology

Due to the low volatility of ritalinic acid, a derivatization step is mandatory for its analysis by GC/MS. This chemical modification increases the volatility of the analyte, allowing it to be effectively vaporized and separated by gas chromatography.

Sample Preparation and Derivatization:

  • Internal Standard Spiking: A known amount of this compound is added to the sample.

  • Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analyte from the sample matrix.

  • Derivatization: The extracted analyte is treated with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA), to form a volatile derivative.[9][10] This step is crucial for successful GC analysis.

  • Reconstitution: The derivatized sample is reconstituted in a suitable solvent for injection.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms, is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A split/splitless inlet is used for sample introduction.

  • Ionization: Electron ionization (EI) is the standard ionization technique.

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized ritalinic acid and its deuterated internal standard.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both LC-MS/MS and GC/MS analysis of ritalinic acid.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample is_spike Spike with This compound start->is_spike precipitate Protein Precipitation (e.g., Acetonitrile) is_spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcmsms LC-MS/MS Analysis supernatant->lcmsms data Data Acquisition & Processing lcmsms->data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample is_spike Spike with This compound start->is_spike extract Extraction (LLE or SPE) is_spike->extract derivatize Derivatization (e.g., BSTFA) extract->derivatize reconstitute Reconstitution derivatize->reconstitute gcms GC/MS Analysis reconstitute->gcms data Data Acquisition & Processing gcms->data

References

Comparative Guide to Immunoassay Screening: Cross-Reactivity of D-erythro-Ritalinic Acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunoassay screening for methylphenidate and its metabolites, understanding the cross-reactivity of internal standards is paramount for accurate data interpretation. This guide provides a comparative analysis of commercially available immunoassays and discusses the expected cross-reactivity of the deuterated internal standard, D-erythro-Ritalinic acid-d10.

Introduction to Immunoassay Screening for Methylphenidate

Methylphenidate (often known by its brand name, Ritalin) is a stimulant prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Due to its potential for abuse, monitoring its use and metabolism is crucial in clinical and forensic settings. Methylphenidate is rapidly metabolized in the body to its major, inactive metabolite, ritalinic acid.[1] Consequently, many immunoassay screening tests are designed to detect ritalinic acid in urine as an indicator of methylphenidate ingestion.

Immunoassays for drug screening are based on the principle of competitive binding, where the drug or its metabolite in a sample competes with a labeled drug for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the drug in the sample.

Commercially Available Immunoassays for Ritalinic Acid

Two notable commercially available immunoassays for the detection of ritalinic acid are the ARK™ Methylphenidate Metabolite Assay and the Neogen Corporation Methylphenidate/Ritalinic Acid ELISA kit.

  • ARK™ Methylphenidate Metabolite Assay: This is a homogeneous enzyme immunoassay intended for the qualitative and/or semiquantitative determination of methylphenidate metabolite in human urine.[1]

  • Neogen Methylphenidate/Ritalinic Acid ELISA Kit: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the qualitative screening of methylphenidate and ritalinic acid in various biological samples.[2]

Understanding Cross-Reactivity

Cross-reactivity in immunoassays refers to the ability of antibodies to bind to substances other than the primary analyte. This is due to structural similarities between the analyte and the cross-reacting compound. In the context of drug testing, deuterated internal standards like this compound are used for quantification in confirmatory methods such as LC-MS/MS. However, their potential cross-reactivity in initial screening immunoassays is an important consideration.

Expected Cross-Reactivity of this compound

As of the latest available data, specific quantitative data on the cross-reactivity of this compound in commercially available immunoassays is not published in the product inserts or readily available literature. However, based on the principles of antibody-antigen binding, the cross-reactivity is expected to be very high, likely close to 100% relative to the non-deuterated D-erythro-Ritalinic acid.

The rationale for this expectation is that the substitution of ten hydrogen atoms with deuterium atoms does not significantly alter the three-dimensional structure or the electronic configuration of the ritalinic acid molecule. Since antibodies recognize the overall shape and key functional groups of an antigen, and these remain unchanged in the deuterated version, the antibody is expected to bind to both the deuterated and non-deuterated forms with very similar affinity.

Comparison of Immunoassay Performance

Below is a summary of the key features of the ARK™ and Neogen immunoassays, followed by a table detailing the reported cross-reactivity of the Neogen kit for various compounds.

FeatureARK™ Methylphenidate Metabolite AssayNeogen Methylphenidate/Ritalinic Acid ELISA
Assay Principle Homogeneous Enzyme ImmunoassayCompetitive ELISA
Primary Target Ritalinic AcidMethylphenidate and Ritalinic Acid
Sample Type Human UrineUrine, Blood, Oral Fluid
Assay Format Liquid, ready-to-use reagents96-well microplate
Reported Cross-Reactivity Data for Neogen Methylphenidate/Ritalinic Acid ELISA Kit

The following table summarizes the cross-reactivity of various compounds as reported in the product information for the Neogen ELISA kit. This data is crucial for understanding the specificity of the assay.

CompoundCross-Reactivity (%)
Methylphenidate100
Ritalinic Acid13.9
Ethylphenidate368
This compound ~14% (Expected, not tested)

Note: The cross-reactivity for this compound is an expected value based on the principle of structural similarity to ritalinic acid and is not derived from published experimental data from the manufacturer.

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility and validation of immunoassay results. Below are generalized methodologies for the types of immunoassays discussed.

Homogeneous Enzyme Immunoassay (e.g., ARK™ Assay)
  • Reagent Preparation: The ready-to-use reagents, typically an antibody/substrate reagent and an enzyme conjugate reagent, are brought to the appropriate temperature.

  • Sample Addition: A specific volume of the urine sample (or calibrator/control) is added to a reaction vessel.

  • Reagent 1 Addition: The antibody/substrate reagent is added to the sample, and the mixture is incubated.

  • Reagent 2 Addition: The enzyme conjugate reagent is added.

  • Measurement: The rate of change in absorbance is measured spectrophotometrically. The enzyme activity is directly proportional to the concentration of the drug in the sample.

Competitive ELISA (e.g., Neogen Kit)
  • Sample/Standard Addition: A specific volume of the sample, calibrators, or controls is added to the wells of a microplate pre-coated with antibodies.

  • Enzyme Conjugate Addition: A fixed amount of enzyme-labeled drug (conjugate) is added to each well.

  • Incubation: The plate is incubated, allowing the unlabeled drug in the sample and the enzyme-labeled drug to compete for binding to the immobilized antibodies.

  • Washing: The plate is washed to remove any unbound substances.

  • Substrate Addition: A chromogenic substrate is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.

  • Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.

  • Measurement: The absorbance of the color in each well is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the drug in the sample.

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Competitive_Immunoassay cluster_well Microplate Well Antibody Immobilized Antibody Analyte Ritalinic Acid (Analyte) Analyte->Antibody Binds Deuterated_Analyte Ritalinic Acid-d10 Deuterated_Analyte->Antibody Binds (Cross-reacts) Enzyme_Conjugate Enzyme-Labeled Ritalinic Acid Enzyme_Conjugate->Antibody Competes for Binding Immunoassay_Comparison_Workflow cluster_assays Immunoassays cluster_analytes Analytes cluster_evaluation Performance Evaluation cluster_outcome Outcome Assay1 ARK™ Homogeneous IA CrossReactivity Assess Cross-Reactivity Assay1->CrossReactivity Protocol Compare Protocols Assay1->Protocol Assay2 Neogen Competitive ELISA Assay2->CrossReactivity Assay2->Protocol RA Ritalinic Acid RA->CrossReactivity RAd10 Ritalinic Acid-d10 RAd10->CrossReactivity Specificity Determine Specificity CrossReactivity->Specificity Protocol->Specificity Guide Selection of Appropriate Assay Specificity->Guide

References

The Gold Standard in Methylphenidate Monitoring: A Cost-Benefit Analysis of D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the routine testing of methylphenidate, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides a comprehensive cost-benefit analysis of using D-erythro-Ritalinic acid-d10 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ritalinic acid, the primary metabolite of methylphenidate.

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely recognized as the gold standard in bioanalysis.[1] These standards, in which hydrogen atoms are replaced with deuterium, are chemically almost identical to the analyte of interest but have a different mass, allowing for their distinction by a mass spectrometer. This near-identical physicochemical behavior is the cornerstone of their superior performance compared to non-deuterated standards or structural analogs.

Performance Comparison: The Deuterated Advantage

The primary benefit of using this compound lies in its ability to compensate for variations inherent in the analytical process, including matrix effects, extraction inconsistencies, and instrument drift.[1] Non-deuterated standards or other molecules used as internal standards may not co-elute perfectly with the analyte and can be affected differently by these variables, leading to less accurate and precise results.

Table 1: Comparison of Analytical Performance Parameters

ParameterMethod with this compound (or its threo-d10 isomer)Method with Non-Deuterated/Analog Internal StandardJustification
Accuracy (% Bias) Typically within ±15%[2]Can exceed ±20%[3]The deuterated standard co-elutes with the analyte, effectively compensating for matrix-induced signal suppression or enhancement.[1]
Precision (% CV) Intra- and inter-day CVs <15%[2][4]Higher variability often observedThe near-identical extraction recovery and chromatographic behavior of the SIL-IS minimizes variability between samples.
Linearity (r²) >0.99[3]Generally >0.99, but more susceptible to matrix variabilitySIL-IS ensures a more consistent response across the calibration range, even in complex biological matrices.
Limit of Quantification (LOQ) As low as 0.5 ng/mL in oral fluid[4]May be higher due to increased analytical noiseImproved signal-to-noise ratio due to better correction for background interferences.

Cost-Benefit Analysis: An Investment in Data Quality

While the initial procurement cost of this compound is higher than its non-deuterated counterpart, this upfront investment can lead to significant long-term savings and increased confidence in analytical results.

Table 2: Cost-Benefit Analysis

FactorThis compoundNon-Deuterated/Analog Internal Standard
Initial Cost HigherLower
Method Development Time ReducedPotentially longer due to challenges in compensating for matrix effects and achieving desired robustness.
Sample Re-analysis Rate LowerHigher, due to failed QC samples or inconsistent results.
Data Reliability & Confidence HighModerate to Low, depending on matrix complexity and method validation.
Risk of Erroneous Results LowHigher, potentially leading to incorrect conclusions in clinical or forensic settings.
Long-term Cost-Effectiveness HighLower, when considering the costs of failed experiments, repeated analyses, and the potential impact of unreliable data.

The use of a deuterated internal standard like this compound is a strategic investment that enhances the quality and reliability of routine testing, ultimately reducing the risk of costly errors and project delays.

Experimental Protocols

A detailed experimental protocol for the quantification of ritalinic acid in biological matrices using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite of methodologies described in the scientific literature.[2][3][4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 1 mL of urine or plasma, add a known concentration of this compound solution.

  • Acidification: Acidify the sample with an appropriate buffer (e.g., acetate buffer).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, acidic buffer, methanol).

  • Elution: Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Ritalinic Acid Transition: e.g., m/z 220.1 → 84.1

      • This compound Transition: e.g., m/z 230.1 → 94.1

    • Data Analysis: The concentration of ritalinic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine/Plasma) Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Reconstitute Evaporation & Reconstitution Elute->Reconstitute LC Liquid Chromatography (LC) Separation Reconstitute->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Result Quantitative Result Data->Result

Experimental workflow for ritalinic acid quantification.

The metabolic conversion of methylphenidate to ritalinic acid is a key step in its pharmacology.

G Methylphenidate Methylphenidate CES1 Carboxylesterase 1 (CES1) in Liver Methylphenidate->CES1 Ritalinic_Acid Ritalinic Acid (Inactive Metabolite) CES1->Ritalinic_Acid De-esterification

Metabolic pathway of Methylphenidate to Ritalinic Acid.

References

Safety Operating Guide

Proper Disposal of D-erythro-Ritalinic acid-d10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of D-erythro-Ritalinic acid-d10, a deuterated metabolite of methylphenidate. The following procedures are based on general best practices for laboratory chemical waste management and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.

Immediate Safety and Logistical Information

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) if available. While a specific SDS for the d10 variant may not be readily accessible, data for the parent compound or its salts should be reviewed. Based on information for related compounds, D-erythro-Ritalinic acid should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is mandatory.

First Aid Measures:

  • If in Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If Swallowed: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Quantitative Data

The following table summarizes key quantitative data for D-erythro-Ritalinic acid. The properties of the d10 isotopologue are expected to be very similar.

PropertyValue
Molecular FormulaC₁₃H₇D₁₀NO₂
Molecular Weight229.34 g/mol
AppearanceWhite to off-white solid
Melting PointApproximately 245 °C

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste.
  • The waste may be classified as non-hazardous in some jurisdictions, but it is best practice to handle it as hazardous unless confirmed otherwise by your institution's EHS department.
  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.

2. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible waste container.
  • The container should be made of a material that is chemically resistant to the compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.
  • Ensure the container is in good condition and has a secure, leak-proof lid.

3. Labeling:

  • Clearly label the waste container with the following information:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The approximate amount of waste in the container.
  • The date the waste was first added to the container.
  • The name and contact information of the generating laboratory or researcher.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
  • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
  • Store the waste away from heat, ignition sources, and incompatible materials.

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
  • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct call to the EHS office.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Start Start: Generation of D-erythro-Ritalinic acid-d10 Waste Assess Assess Hazard & Consult SDS/EHS Start->Assess PPE Wear Appropriate PPE Assess->PPE Collect Collect Waste in Designated Container PPE->Collect Label Label Container Accurately Collect->Label Store Store in Satellite Accumulation Area Label->Store Request Request Pickup by EHS/Licensed Contractor Store->Request Disposal Proper Disposal by Authorized Personnel Request->Disposal End End: Waste Safely Managed Disposal->End

Disposal Workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns regarding chemical waste disposal.

Safeguarding Your Research: A Guide to Handling D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like D-erythro-Ritalinic acid-d10. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Immediate Safety and Handling Protocols

Key Safety Precautions:

  • Avoid Contact: Do not touch the substance with unprotected hands. Avoid all contact with skin, eyes, and clothing.[1]

  • Do Not Ingest or Inhale: Do not eat, drink, or smoke when using this product. Avoid breathing in any dust, fumes, gas, mist, vapors, or spray.[1]

  • Use Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes, but is not limited to, eye/face protection, protective gloves, and appropriate clothing.[1][2]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing. If irritation persists, seek medical attention.[1]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If symptoms persist, call a physician.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult or stops, administer artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Rinse mouth with water. Drink plenty of water. Do NOT induce vomiting. Call a physician if symptoms persist.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash GogglesShould be worn when there is a potential for splash. Goggles should have indirect ventilation to prevent hazardous substances from entering the eye area.[3]
Safety GlassesMust meet ANSI Z.87.1 1989 standard.[4]
Hand Protection Disposable Nitrile GlovesOffers protection from incidental splashes or contact.[3] Gloves should be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatShould be buttoned and fit properly to cover as much skin as possible.[4]
Closed-toe ShoesPerforated shoes, sandals, or cloth sneakers should not be worn in the laboratory.[3]
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if exposure limits are exceeded or irritation is experienced. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operational workflow for handling this compound, from receiving to disposal, ensuring safety at each step.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Weigh Compound in a Fume Hood prep_materials->handle_weigh Proceed to Handling handle_prepare Prepare Solution handle_weigh->handle_prepare handle_experiment Conduct Experiment handle_prepare->handle_experiment clean_decontaminate Decontaminate Work Surfaces handle_experiment->clean_decontaminate Proceed to Cleanup clean_dispose_waste Dispose of Contaminated Waste per Institutional Guidelines clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE clean_dispose_waste->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.